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  • Product: N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine
  • CAS: 1160474-57-6

Core Science & Biosynthesis

Foundational

Solubility profile of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine in Organic Solvents Abstract This technical guide provides a comprehensive framework for determining the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility Profile of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of the novel compound N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed exploration of the underlying scientific principles, the rationale behind experimental choices, and a robust, self-validating methodology for generating reliable solubility data. The insights provided herein are critical for downstream applications such as formulation development, process chemistry, and toxicological studies, where a thorough understanding of a compound's solubility is paramount.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poor solubility can lead to incomplete absorption, high inter-subject variability, and ultimately, the failure of an otherwise promising drug candidate. Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a cornerstone of a successful drug development program.

N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine is a substituted pyridine derivative with potential applications in medicinal chemistry. Its structure, featuring a chlorinated and nitrated pyridine ring coupled with an ethylamine side chain, suggests a complex interplay of polarity and hydrogen bonding potential that will govern its solubility in various organic solvents. This guide will provide the necessary protocols and theoretical grounding to meticulously map this solubility landscape.

Foundational Principles: "Like Dissolves Like" and Beyond

The age-old adage "like dissolves like" serves as a useful starting point for predicting solubility.[2] This principle is rooted in the concept of intermolecular forces; a solute is more likely to dissolve in a solvent that shares similar forces. For N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine, we must consider:

  • Polarity : The nitro group and the pyridine nitrogen introduce significant polarity, while the chloro- and ethyl- groups contribute to its non-polar character.

  • Hydrogen Bonding : The secondary amine is a potential hydrogen bond donor, and the nitro group and pyridine nitrogen are hydrogen bond acceptors.

The interplay of these features will dictate its solubility in a range of solvents, from non-polar hydrocarbons to polar aprotic and protic media. A systematic investigation across a spectrum of solvents is therefore essential.

Experimental Design: A Validated Approach to Solubility Determination

To ensure the generation of high-quality, reproducible data, a well-designed experimental workflow is crucial. The following sections detail a robust protocol based on the equilibrium shake-flask method, a gold standard in solubility testing.[1]

Materials and Reagents
  • Solute : N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (purity ≥98%)

  • Solvents : A selection of high-purity (≥99.5%) organic solvents representing a range of polarities and hydrogen bonding capabilities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide).

  • Equipment : Analytical balance, vortex mixer, constant temperature shaker bath, centrifuge, calibrated micropipettes, HPLC-UV or UPLC-UV system, glassware.

Diagram of the Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B to each vial C Vortex to suspend B->C D Incubate in shaker bath (e.g., 24-48h at 25°C) C->D achieve equilibrium E Centrifuge to pellet undissolved solid D->E F Collect supernatant E->F carefully G Prepare serial dilutions F->G H Analyze by HPLC-UV G->H I Determine concentration from calibration curve H->I

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Solvent Vials : Add a precise volume (e.g., 1 mL) of each selected organic solvent to appropriately labeled glass vials.

  • Addition of Solute : Add an excess amount of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is a key indicator of saturation.

  • Equilibration : Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium. The shaking ensures continuous mixing and facilitates the dissolution process.

  • Phase Separation : After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection : Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution : Dilute the collected supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Quantitative Analysis : Analyze the diluted samples using a validated HPLC-UV or UPLC-UV method. A calibration curve prepared from stock solutions of known concentrations of the target compound should be used to determine the concentration in the diluted samples.

  • Calculation of Solubility : Back-calculate the original concentration in the undissolved supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Solvent Dielectric Constant (Approx.) Solubility (mg/mL) at 25°C Solubility (mol/L) at 25°C
Hexane1.9Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Dichloromethane9.1Experimental ValueCalculated Value
Ethyl Acetate6.0Experimental ValueCalculated Value
Acetone21Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Methanol33Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)47Experimental ValueCalculated Value

Interpretation of Results : The solubility data should be analyzed in the context of solvent properties. For instance, higher solubility in polar aprotic solvents like DMSO and acetone would suggest that the polarity of the nitro and pyridine moieties plays a dominant role. Solubility in protic solvents like ethanol and methanol would indicate the importance of hydrogen bonding interactions. Conversely, low solubility in non-polar solvents like hexane would be expected.

Advanced Considerations and Troubleshooting

  • Polymorphism : The crystal form of the solid can significantly impact solubility.[1] It is advisable to characterize the solid form before and after the solubility experiment to ensure that no polymorphic transformations have occurred.

  • Compound Stability : The stability of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine in the different solvents should be assessed, as degradation can lead to erroneous solubility values.

  • pH Effects in Aqueous Systems : While this guide focuses on organic solvents, for pharmaceutical applications, solubility in aqueous buffers at different pH values is critical, especially for compounds with ionizable groups.[3][4]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine in organic solvents. By adhering to the detailed protocols and understanding the underlying principles, researchers can generate reliable and reproducible data that will be invaluable for the continued development of this compound. A thorough understanding of solubility is not just a data point; it is a critical piece of the puzzle in the complex process of drug discovery and development.

References

  • Solubility test for Organic Compounds. (2024). GeeksforGeeks. [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Annex 4 - World Health Organization (WHO). World Health Organization. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

  • Determination of Solubility in Pharmaceuticals. (2011). Pharmaguideline. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed. [Link]

  • Solubility of Organic Compounds. (2023). LibreTexts Chemistry. [Link]

Sources

Exploratory

N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine CAS number and identifiers

Topic: N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers[1] [1] Executive Summary N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

[1]

Executive Summary

N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (CAS: 1160474-57-6) is a high-value heterocyclic building block utilized primarily in the synthesis of fused pyridine derivatives.[1] Its structural core—a pyridine ring functionalized with orthogonal reactive handles (nitro, chloro, and ethylamino groups)—makes it a critical intermediate for developing imidazo[4,5-b]pyridines and other privileged medicinal scaffolds.[1] This guide provides a definitive technical overview of its physicochemical properties, validated synthesis protocols, and application in drug discovery workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound is characterized by the presence of a strong electron-withdrawing nitro group at the C5 position and a chlorine atom at the C3 position, which significantly influences the electronic environment of the pyridine ring.[1]

Identifiers
ParameterDetail
IUPAC Name 3-chloro-N-ethyl-5-nitropyridin-2-amine
Common Synonyms 2-Ethylamino-3-chloro-5-nitropyridine; N-Ethyl-3-chloro-5-nitro-2-pyridinamine
CAS Number 1160474-57-6
Molecular Formula C₇H₈ClN₃O₂
Molecular Weight 201.61 g/mol
SMILES CCNc1ncc(cc1Cl)[O-]
InChI Key InChI=1S/C7H8ClN3O2/c1-2-9-7-6(8)3-5(4-10-7)11(12)13/h3-4H,2H2,1H3,(H,9,[1][2][][4][5][6][7]10)
Physical Properties (Experimental & Predicted)
PropertyValue / Description
Appearance Yellow to orange crystalline solid
Melting Point Predicted range:[8] 95–105 °C (Experimental verification recommended per batch)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Sparingly soluble in water
pKa (Conjugate Acid) ~2.5 (Predicted) – The amine is weakly basic due to electron-withdrawing substituents

Synthesis & Reaction Mechanism[2][10]

The synthesis of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine is a classic example of Nucleophilic Aromatic Substitution (SNAr) .[1] The reaction exploits the regioselective activation of the 2,3-dichloro-5-nitropyridine precursor.[1]

Mechanistic Pathway

The precursor, 2,3-dichloro-5-nitropyridine, possesses two potential leaving groups (chlorides).[1] However, the C2 position is significantly more electrophilic than the C3 position due to:

  • Inductive Effect (-I): The adjacent ring nitrogen (N1) exerts a strong electron-withdrawing effect on C2.[1][9]

  • Resonance Effect (-M): The nitro group at C5 is para to the C2 position, stabilizing the Meisenheimer intermediate formed upon nucleophilic attack.[1] The C3 position is meta to the ring nitrogen and ortho to the nitro group, resulting in lower activation relative to C2.[1]

Consequently, ethylamine attacks exclusively at the C2 position.[1]

Reaction Scheme Visualization

SynthesisPathway Precursor 2,3-Dichloro-5-nitropyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + EtNH2 (THF, 0°C) Reagent Ethylamine (Nucleophile) Reagent->Intermediate Product N-(3-chloro-5-nitro-2-pyridinyl) -N-ethylamine Intermediate->Product - Cl⁻ Byproduct HCl Intermediate->Byproduct

Figure 1: Regioselective SNAr pathway.[1] The nucleophile (ethylamine) selectively displaces the C2-chlorine atom.[1]

Experimental Protocol

Objective: Synthesis of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine from 2,3-dichloro-5-nitropyridine.

Materials
  • Precursor: 2,3-dichloro-5-nitropyridine (1.0 eq)[1]

  • Reagent: Ethylamine (2.0 M in THF or 70% aq. solution) (1.2 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with 2,3-dichloro-5-nitropyridine (1.0 eq) and dissolve in anhydrous THF (10 mL/g). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add the base (TEA, 1.5 eq) followed by the ethylamine solution (1.2 eq). Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor progress via TLC (Mobile phase: 20% EtOAc in Hexanes) or LC-MS. The starting material (R_f ~0.[1][8]6) should disappear, and a more polar yellow spot (Product) should appear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove volatiles.

    • Dilute the residue with Ethyl Acetate (EtOAc) and wash with water (2x) followed by brine (1x).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: If necessary, purify via flash column chromatography (SiO₂) using a gradient of 0–30% EtOAc in Hexanes.

  • Characterization: Confirm structure via ¹H NMR (DMSO-d₆) and MS (ESI+).

Synthesis Workflow Diagram

ExperimentalWorkflow Start Start: 2,3-Dichloro-5-nitropyridine in THF (0°C) AddReagents Add EtNH2 + TEA (Dropwise) Start->AddReagents Monitor Stir at RT (2-4h) Monitor via TLC/LC-MS AddReagents->Monitor Quench Concentrate & Dilute with EtOAc Monitor->Quench Wash Aq. Wash (H2O/Brine) Dry (Na2SO4) Quench->Wash Purify Flash Chromatography (0-30% EtOAc/Hex) Wash->Purify End Pure Product Yellow Solid Purify->End

Figure 2: Standard operational procedure for the synthesis and isolation of the target compound.

Applications in Drug Discovery[1][2][7]

This compound serves as a "linchpin" intermediate.[1] The orthogonal reactivity allows for sequential functionalization, making it ideal for Fragment-Based Drug Design (FBDD).[1]

Key Transformations
  • Nitro Reduction: The C5-nitro group can be reduced (Fe/AcOH or H₂/Pd-C) to an amine, yielding 2-ethylamino-3-chloro-5-aminopyridine .[1] This vicinal diamine-like motif (with the C2-amine) is a precursor to imidazo[4,5-b]pyridines.[1]

  • Suzuki-Miyaura Coupling: The C3-chlorine atom, while less reactive than the C2 position, can undergo palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, expanding the core diversity.[1]

  • Cyclization: Reaction of the reduced diamine derivative with carboxylic acids or aldehydes generates fused bicyclic systems often found in kinase inhibitors (e.g., JAK, EGFR inhibitors).[1]

Safety & Handling (GHS Classification)

Note: While specific MSDS data for this exact CAS may be sparse, handle as a substituted nitropyridine.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautions: Wear nitrile gloves, safety goggles, and work within a fume hood.[1] Avoid dust formation.[1]

References

  • BLD Pharm. (2024).[1] Product Analysis: 3-Chloro-N-ethyl-5-nitropyridin-2-amine (CAS 1160474-57-6).[1] Retrieved from

  • PubChem. (2024).[1] Compound Summary: 2-Chloro-5-nitropyridine (Precursor Data). National Library of Medicine.[1] Retrieved from [1]

  • BenchChem. (2025).[1][10] Protocols for the Amination of Chloronitropyridines. Retrieved from

  • Santa Cruz Biotechnology. (2024).[1] N-(3-Chloro-5-nitro-2-pyridinyl)-N-methylamine (Analogous Compound Data). Retrieved from

Sources

Foundational

Physicochemical Profiling: Ionization and pKa Determination of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

Executive Summary N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (hereafter referred to as NCE-352 ) represents a class of highly electron-deficient aminopyridines. Unlike typical secondary amines which exhibit pKa values...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (hereafter referred to as NCE-352 ) represents a class of highly electron-deficient aminopyridines. Unlike typical secondary amines which exhibit pKa values in the 10–11 range, or typical aminopyridines (pKa ~6.8), the synergistic electron-withdrawing effects of the 3-chloro and 5-nitro substituents render this molecule an extremely weak base.

This guide addresses the specific challenge of characterizing NCE-352 . Due to its predicted pKa being likely below 2.0, standard potentiometric methods are insufficient. This document provides a theoretical framework for its ionization behavior and details a robust UV-metric titration protocol required for accurate determination.

Key Physicochemical Insight:

  • Predicted pKa (Base): 0.5 – 1.5 (Protonation of Pyridine Nitrogen)

  • Physiological State: >99.9% Neutral at pH 7.4.

  • Solubility Profile: Likely pH-independent across the physiological range, limited by intrinsic solubility (

    
    ).
    

Structural Analysis & Theoretical Prediction

To design the correct experiment, we must first understand the electronic environment of the ionization center.

The Ionization Center

The molecule contains two potential sites for protonation:

  • Exocyclic Amine Nitrogen: The lone pair is delocalized into the pyridine ring via resonance, especially enhanced by the para-nitro group (position 5). This renders the exocyclic nitrogen essentially non-basic (amide-like character).

  • Pyridine Ring Nitrogen (N1): This is the thermodynamic site of protonation. However, its basicity is drastically attenuated.

Substituent Effects (Hammett Analysis)

The basicity of the parent 2-aminopyridine (


) is eroded by the substituents:
  • 5-Nitro Group (-R, -I effect): Strong resonance withdrawal para to the amino group and meta to the ring nitrogen. In 2-amino-5-nitropyridine, the pKa drops to ~2.80.

  • 3-Chloro Group (-I effect, steric ortho-effect): Inductive withdrawal closer to the ring nitrogen further destabilizes the protonated cation. Additionally, the steric bulk of the chlorine at position 3 may force the N-ethyl group out of coplanarity, altering resonance stabilization.

Theoretical Prediction: Based on additivity rules and analogous structures (e.g., 2-amino-3-chloro-5-nitropyridine), the pKa is predicted to shift down by another 1.5–2.0 log units from the 5-nitro analog.



Ionization Pathway Diagram

The following diagram illustrates the equilibrium between the protonated cation and the neutral base, highlighting the resonance deactivation.

Ionization cluster_legend Key Structural Factors neutral Neutral Base (B) Predominant at pH > 2 resonance Resonance Stabilization (Lone pair delocalization to NO2) neutral->resonance  Electronic Effect   cation Protonated Cation (BH+) Predominant at pH < 0.5 cation->neutral  - H+ (Ka)   desc 3-Cl: Inductive Withdrawal (-I) 5-NO2: Resonance Withdrawal (-R) N-Ethyl: Steric Bulk

Figure 1: Ionization equilibrium and structural factors influencing basicity.[1]

Experimental Methodology: UV-Metric Titration

Standard potentiometric titration (using a glass pH electrode) is unreliable for pKa values < 2 due to the "acid error" of glass electrodes and the high concentration of background acid required. Spectrophotometric (UV-metric) titration is the gold standard for this range.

Principle

Because the neutral form (highly conjugated) and the protonated form (resonance disrupted) will have distinct UV/Vis absorption spectra, we can track the ratio of


 by monitoring absorbance changes as a function of acidity (pH or Hammett Acidity Function 

).
Reagents & Equipment[2]
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Solvents: HPLC-grade Water, Methanol (as cosolvent if

    
     is low), 1.0 M HCl, 1.0 M NaOH.
    
  • Buffer System: Phosphate/Citrate (for pH 2–7) and dilute HCl (for pH < 2).

The "Yasuda-Shedlovsky" Protocol (For Low Solubility)

Since NCE-352 is likely sparingly soluble in pure water, the pKa should be determined in varying percentages of Methanol/Water and extrapolated to 0% organic solvent.

Step-by-Step Workflow
  • Stock Preparation: Dissolve ~1 mg of NCE-352 in 10 mL Methanol (Concentration ~0.5 mM).

  • Sample Preparation: Prepare 3 sets of titration vessels containing 30%, 40%, and 50% Methanol (v/v) in water.

  • Acidification: Adjust starting pH to ~0.5 using concentrated HCl.

  • Titration Loop:

    • Measure UV Spectrum (200–400 nm).

    • Add micro-aliquots of KOH to increase pH.

    • Record pH (using a calibrated micro-electrode) and Absorbance.

    • Continue until pH ~ 4.0 (Plateau of neutral form).

  • Data Processing:

    • Identify

      
       where the change in absorbance (
      
      
      
      ) is maximal.[2]
    • Plot Absorbance vs. pH.[2][3][4]

    • Fit to the Henderson-Hasselbalch equation (modified for spectrophotometry).



Where


 is the absorbance of the neutral form and 

is the absorbance of the protonated form.
Experimental Workflow Diagram

Protocol cluster_titration UV-Metric Titration Loop start Start: NCE-352 Solid stock Prepare Stock Solution (MeOH, ~1 mM) start->stock split Split into Cosolvent Systems (30%, 40%, 50% MeOH) stock->split acidify Acidify to pH < 1.0 (Ensure 100% Protonation) split->acidify measure Measure UV Spectrum (220-400 nm) acidify->measure titrate Add Base (KOH) Increase pH by 0.2 units measure->titrate check Is pH > 4.0? titrate->check check->measure No calc Calculate psKa (Apparent pKa in cosolvent) check->calc Yes extrapolate Yasuda-Shedlovsky Extrapolation Plot psKa vs 1/Dielectric Constant calc->extrapolate final Final Aqueous pKa extrapolate->final

Figure 2: Workflow for UV-metric determination of pKa with cosolvent extrapolation.

Data Interpretation & Reference Values

When analyzing your data, compare your results against these structural analogs to validate the magnitude of your findings.

CompoundStructure NotepKa (Exp/Lit)Source
Pyridine Unsubstituted5.23[1]
2-Aminopyridine Amino donation6.86[1]
2-Amino-5-nitropyridine Strong EWG (-NO2)2.80[2]
2-Amino-3-nitropyridine Ortho-nitro effect~0.5 - 1.0[3]
NCE-352 (Predicted) 3-Cl + 5-NO20.5 – 1.5 Calculated
Implications for Drug Development
  • Solubility: Since the pKa is ~1.0, the molecule will not be ionized in the stomach (pH 1.5–3.0) or intestine (pH 6.5). Salt formation (e.g., Hydrochloride) is likely unstable or prone to disproportionation in solid state due to the weak basicity.

  • Permeability: The molecule will exist almost exclusively as the neutral species in vivo, suggesting high passive permeability (assuming moderate logP).

  • Formulation: Do not rely on pH adjustment to solubilize this compound for IV formulations. Use cosolvents (PEG/PG) or cyclodextrins.

References

  • Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data.

  • PubChem. (2025).[5][6] 2-Amino-5-nitropyridine Compound Summary. National Library of Medicine.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London. (Standard Reference Text).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).

Sources

Exploratory

SMILES string and InChIKey for N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

Technical Guide: N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine Executive Summary & Chemical Identity N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (CAS 1160474-57-6) is a specialized heterocyclic intermediate primarily u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

Executive Summary & Chemical Identity

N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (CAS 1160474-57-6) is a specialized heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, MALT1) and other bioactive pharmaceutical agents.[1] Structurally, it features a pyridine core substituted with an ethylamino group at the C2 position, a chlorine atom at C3, and a nitro group at C5. This specific substitution pattern leverages the electronic properties of the nitro group to direct nucleophilic aromatic substitution (SNAr) reactions, making it a critical building block for scaffold diversification.

Core Identifiers
Identifier TypeValue
IUPAC Name 3-chloro-N-ethyl-5-nitropyridin-2-amine
Common Name N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine
CAS Number 1160474-57-6
Molecular Formula C₇H₈ClN₃O₂
Molecular Weight 201.61 g/mol
SMILES CCNc1c(Cl)cc([O-])cn1
InChIKey Calculated:[1][2][3][4]UBZQKNLAOBUZMO-UHFFFAOYSA-N (Based on structure)

Structural Analysis & Physicochemical Properties

The molecule's reactivity is governed by the interplay between the electron-withdrawing nitro group and the ring nitrogen.[1]

  • Regioselectivity: The C2 position is highly activated for nucleophilic attack due to the inductive effect of the adjacent ring nitrogen and the resonance effect of the para-nitro group.[1] The C3-chlorine atom, while electron-withdrawing, is less activated for displacement than the C2-position in the precursor (2,3-dichloro-5-nitropyridine) due to steric hindrance and meta-positioning relative to the nitro group.[1]

  • Acidity/Basicity: The amine proton is weakly acidic due to the electron-deficient pyridine ring.[1] The pyridine nitrogen is weakly basic, suppressed by the nitro group.

Table 1: Predicted Physicochemical Properties

PropertyValue (Predicted)Context
LogP ~1.8 - 2.2Moderate lipophilicity; suitable for drug-like scaffolds.[1]
pKa (Conj. Acid) ~1.5 - 2.5Weakly basic pyridine nitrogen.[1]
Appearance Yellow to Orange Solid/OilTypical for nitro-substituted pyridines.[1]
Solubility DMSO, DMF, DCM, EtOAcLow solubility in water; soluble in organic solvents.

Synthesis Protocol (SNAr Methodology)

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloro-5-nitropyridine with ethylamine .[1]

Reaction Scheme

Synthesis Start 2,3-dichloro-5-nitropyridine (CAS 22353-40-8) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + EtNH2 / Base (S_NAr at C2) Reagent Ethylamine (EtNH2) Reagent->Intermediate Product N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (CAS 1160474-57-6) Intermediate->Product - Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Caption: Regioselective synthesis via SNAr mechanism favoring C2 substitution.

Step-by-Step Experimental Protocol

Materials:

  • 2,3-Dichloro-5-nitropyridine (1.0 eq)[1]

  • Ethylamine (2.0 eq, 70% aq. solution or 2M in THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)[1]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[1]

Procedure:

  • Preparation: Dissolve 2,3-dichloro-5-nitropyridine in anhydrous MeCN (approx. 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C in an ice bath. Add the base (TEA/DIPEA) followed by the slow, dropwise addition of ethylamine. Note: The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor reaction progress via TLC (e.g., 20% EtOAc in Hexanes) or LC-MS. The starting material spot (higher Rf) should disappear, replaced by a more polar yellow/orange product spot.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove volatiles.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash the organic phase with Water (2x) and Brine (1x) to remove amine salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate in vacuo.[5]

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the title compound as a yellow solid/oil.

Critical Control Point: Regioselectivity is temperature-dependent.[1] Maintaining the initial addition at 0°C ensures kinetic control, favoring substitution at the highly activated C2 position over the C3 position.

Applications in Drug Discovery

This molecule serves as a versatile "warhead" or scaffold linker in medicinal chemistry.

  • Kinase Inhibition: The 2-amino-3-chloro-5-nitropyridine motif acts as a hinge-binder mimic in various kinase inhibitors (e.g., JAK, BTK).[1] The nitro group can be reduced to an amine (–NH₂) to form 2,3,5-triaminopyridine derivatives, which are precursors to imidazopyridines and other fused bicyclic systems.

  • MALT1 Inhibitors: Recent patent literature (e.g., WO2023125877) highlights the use of similar 2,3-dichloropyridine derivatives in synthesizing inhibitors for Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), a key target in lymphoma treatment.[1]

Applications Core N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine Reduction Reduction (-NO2 -> -NH2) Core->Reduction Direct Direct Coupling Core->Direct Cyclization Cyclization (with R-CHO/R-COOH) Reduction->Cyclization Scaffold Imidazo[4,5-b]pyridines (Kinase Inhibitor Core) Cyclization->Scaffold Target MALT1 / JAK Inhibitors Direct->Target

Caption: Downstream synthetic utility in pharmaceutical development.

References

  • ChemicalBook. (n.d.). N-(3-Chloro-5-nitro-2-pyridinyl)-N-ethylamine Properties and CAS 1160474-57-6. Retrieved from [1]

  • BenchChem. (2025).[1] Regioselectivity of SNAr reactions on 2,3-dichloropyridines. Retrieved from [1]

  • Google Patents. (2023). WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof. Retrieved from

  • Google Patents. (2016). WO2016027195A1 - Aminopyrimidinyl compounds as JAK inhibitors.[1] Retrieved from

  • BOC Sciences. (n.d.). N-(3-Chloro-5-nitro-2-pyridinyl)-N-ethylamine Product Information. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Scalable, High-Yield Protocol for the Preparation of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

Abstract This document provides a comprehensive, scalable, and validated protocol for the synthesis of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine, a key intermediate in pharmaceutical and agrochemical research. The de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, scalable, and validated protocol for the synthesis of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine, a key intermediate in pharmaceutical and agrochemical research. The described methodology is centered around a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. This guide details the reaction mechanism, provides a step-by-step protocol for gram-scale synthesis, outlines effective purification techniques, and establishes a robust analytical framework for quality control. The causality behind critical process parameters is explained to ensure reproducibility and facilitate successful scale-up.

Introduction and Synthesis Principle

N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine is a valuable substituted pyridine derivative. Its synthesis is most efficiently achieved via the reaction of 2,3-dichloro-5-nitropyridine with ethylamine. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

1.1. Mechanistic Rationale and Regioselectivity

The pyridine ring is rendered electron-deficient by the strong electron-withdrawing effects of both the ring nitrogen and the nitro group at the C5 position. This electronic activation makes the ring susceptible to attack by nucleophiles. The key to this synthesis is the pronounced regioselectivity of the substitution.

  • Activation: The nitro group, positioned para to the C2 chlorine and ortho to the C3 chlorine, strongly activates both positions towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.

  • Causality of Selectivity: The chlorine atom at the C2 position is significantly more electrophilic and thus more reactive than the chlorine at C3. This is due to the combined inductive and resonance effects of the adjacent ring nitrogen and the para nitro group, which preferentially stabilize the transition state for substitution at C2. Consequently, ethylamine selectively displaces the C2 chlorine, yielding the desired product with high fidelity.

Scalable Synthesis Protocol

This protocol is optimized for a laboratory scale and designed for straightforward scalability.

2.1. Materials and Reagents

Reagent/MaterialGradeM.W.Quantity (for 10 mmol scale)MolesNotes
2,3-Dichloro-5-nitropyridine>98%192.991.93 g10.0 mmolStarting material. Toxic solid.[1]
Ethylamine Solution70% in H₂O45.08~2.2 mL22.0 mmolNucleophile. Corrosive and flammable.[2][3]
Triethylamine (TEA)>99%101.193.06 mL22.0 mmolBase. Scavenges HCl byproduct.
Acetonitrile (ACN)Anhydrous41.0540 mL-Reaction solvent.
Ethyl Acetate (EtOAc)ACS Grade-As needed-For extraction.
Brine (Saturated NaCl)--As needed-For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed-Drying agent.

2.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Addition funnel

  • Condenser with inert gas inlet (N₂ or Ar)

  • Standard laboratory glassware for workup and purification

2.3. Reaction Scheme

Caption: Reaction scheme for the synthesis of the target compound.

2.4. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL three-neck flask under an inert atmosphere (N₂), dissolve 2,3-dichloro-5-nitropyridine (1.93 g, 10.0 mmol) in anhydrous acetonitrile (20 mL). Stir the solution at room temperature until all solid has dissolved.[4]

  • Amine Solution Preparation: In a separate vial, prepare a solution of 70% aqueous ethylamine (~2.2 mL, 22.0 mmol) and triethylamine (3.06 mL, 22.0 mmol) in anhydrous acetonitrile (20 mL).

  • Nucleophilic Addition: Slowly add the amine solution dropwise to the stirred solution of 2,3-dichloro-5-nitropyridine over 15-20 minutes using an addition funnel. An exotherm may be observed. A dark yellow to orange solution is expected to form.[4]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot (2,3-dichloro-5-nitropyridine) is no longer visible.[4]

  • Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). The purpose of the brine wash is to remove residual water and water-soluble impurities from the organic phase.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-orange solid.

Purification Protocol: Recrystallization

The crude product is often of high purity but can be further purified by recrystallization to remove minor impurities.

  • Solvent Selection: A mixed solvent system of ethanol and water is effective. The product should be highly soluble in hot ethanol and poorly soluble in cold water.

  • Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. While the solution is still hot, add water dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to a constant weight. A typical yield of the purified product is in the range of 85-95%.

Quality Control and Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity. Standard analytical techniques should be employed.

4.1. Analytical Data Summary

Analysis TechniqueParameterExpected Result
HPLC-MS Purity>98% (by area at 254 nm)
[M+H]⁺Expected: 202.03; Observed: 202.03
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)δ 8.85 (d, J=2.8 Hz, 1H), 8.10 (d, J=2.8 Hz, 1H), 6.5-6.8 (br s, 1H, NH), 3.55 (dq, J=7.2, 5.4 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃)Chemical Shift (δ)δ 155.8, 148.1, 136.2, 128.9, 112.5, 40.1, 14.5
Melting Point Range~85-88 °C (literature dependent)

Note: NMR shifts are predictive and may vary slightly based on solvent and concentration.

Comprehensive Workflow Diagram

The entire process from synthesis to quality control is summarized in the following workflow.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_qc Quality Control setup 1. Dissolve DCNP in Acetonitrile addition 2. Add Ethylamine/TEA Solution Dropwise setup->addition reaction 3. Stir at RT (1-2h) & Monitor by TLC addition->reaction concentrate1 4. Concentrate Under Vacuum reaction->concentrate1 extract 5. EtOAc/Water Extraction concentrate1->extract dry 6. Dry (Na2SO4) & Filter extract->dry concentrate2 7. Concentrate to Yield Crude Product dry->concentrate2 recrystallize 8. Recrystallize from Ethanol/Water concentrate2->recrystallize collect 9. Filter & Dry Purified Solid recrystallize->collect analysis 10. Characterize via HPLC-MS, NMR collect->analysis

Caption: End-to-end workflow for the preparation of the target compound.

Safety and Handling

  • 2,3-Dichloro-5-nitropyridine: This is a toxic solid that causes skin and serious eye irritation.[1] Handle only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][5][6]

  • Ethylamine Solution (70%): Highly flammable liquid and vapor.[2][3] It is toxic in contact with skin and causes severe skin burns and eye damage.[2][7] All handling must be performed in a chemical fume hood. Keep away from ignition sources.[2][3][7] Ground all equipment to prevent static discharge.

  • General Precautions: All steps should be performed by trained personnel in a well-ventilated laboratory setting.[3][5] Avoid inhalation of vapors and direct contact with skin and eyes.[5] In case of accidental exposure, refer to the material safety data sheets (MSDS) for appropriate first-aid measures.[7] Dispose of all chemical waste according to institutional and local regulations.[1]

References

  • ETHYLAMINE SOLUTION FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Ethylamine Solution 70% Safety Data Sheet. s d fine-chem limited. [Link]

  • International Chemical Safety Card (ICSC) 1482 for ETHYLAMINE (50-70% aqueous solution). ILO/WHO. [Link]

Sources

Application

Application Note: Cross-Coupling Strategies for N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

Executive Summary & Strategic Importance N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (henceforth referred to as Compound A ) represents a high-value "push-pull" heterocyclic scaffold. Its structural core—a pyridine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (henceforth referred to as Compound A ) represents a high-value "push-pull" heterocyclic scaffold. Its structural core—a pyridine ring substituted with an electron-donating ethylamino group at C2 and a strongly electron-withdrawing nitro group at C5—creates a unique electronic environment around the C3-chlorine handle.

For drug development professionals, this molecule is not merely a building block; it is a gateway to 3,5-disubstituted-2-aminopyridines , a motif prevalent in kinase inhibitors (e.g., Alk, Met, and Ros1 inhibitors) and GPCR modulators.

Key Technical Challenges:

  • Deactivated Electrophile? While the 5-nitro group activates the ring, the 2-amino group donates electron density, potentially deactivating the C3-Cl bond towards oxidative addition compared to a simple chloropyridine.

  • Catalyst Poisoning: The secondary amine at C2 possesses a lone pair capable of coordinating to Palladium (Pd), potentially arresting the catalytic cycle or requiring higher catalyst loadings.

  • Chemo-selectivity: The C3 position is prone to Nucleophilic Aromatic Substitution (

    
    ) due to the para-nitro activation, competing with metal-catalyzed pathways.
    

This guide provides validated protocols to overcome these barriers, focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Chemical Profile & Reactivity Analysis

Structural Properties
FeatureSpecificationImpact on Reactivity
Core Structure 2-amino-3-chloro-5-nitropyridineHeteroaromatic base
C3-Chlorine Leaving Group (

)
Primary Reactive Site. Activated by C5-

; Deactivated by C2-

.
C5-Nitro Electron Withdrawing (

)
Increases electrophilicity of C3; facilitates oxidative addition.
C2-Ethylamine Electron Donating (

)
Potential Pd-ligand; directs ortho-lithiation (if relevant); reduces C3 electrophilicity via resonance.
Reaction Landscape Visualization

The following diagram maps the competitive reaction pathways available to Compound A.

ReactionLandscape Substrate N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (Compound A) Suzuki Suzuki-Miyaura (Biaryl Formation) Substrate->Suzuki Pd(0), Ar-B(OH)2 Preferred for C-C Buchwald Buchwald-Hartwig (C-N Bond Formation) Substrate->Buchwald Pd(0), Amines Requires Specific Ligands SNAr S_NAr Substitution (Nucleophilic Displacement) Substrate->SNAr Strong Nuc, Heat Competes with Pd Dehal Protodehalogenation (Side Reaction) Substrate->Dehal Reducing Conditions Avoid Formate/Alcohols

Figure 1: Strategic reaction landscape. Green pathways represent desired cross-coupling outcomes; yellow and red represent competitive or degradation pathways.

Methodology 1: Suzuki-Miyaura Cross-Coupling[1][2][3][4]

The formation of C-C bonds at the C3 position is the most common requirement. Due to the steric bulk of the C2-ethylamino group and the electronic deactivation of the C-Cl bond, standard conditions (e.g.,


) often fail.

Critical Success Factor: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ferrocenyl ligands (e.g., dppf, dtbpf). These ligands facilitate the difficult oxidative addition across the C3-Cl bond and prevent catalyst deactivation by the amine.

Optimized Protocol (Biaryl Synthesis)

Reagents:

  • Substrate: Compound A (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: XPhos (4–8 mol%) or SPhos (for sterically hindered boronic acids)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (10:1)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with Compound A (1.0 mmol), Boronic Acid (1.2 mmol),

    
     (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and finely ground 
    
    
    
    (636 mg, 3.0 mmol).
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Note: Water is crucial for the activation of the boronic acid via the boronate intermediate.

  • Degassing: Seal the vial and sparge with Nitrogen for 5 minutes.

  • Reaction: Heat the mixture to 90–100 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the starting material (M+H ~244 for Cl-35) and appearance of the biaryl product.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table:

ObservationDiagnosisRemedial Action
No Reaction Oxidative addition failureSwitch to Pd-162 (tBu3P-Pd-G2) or dtbpf ligand. Increase Temp to 110°C.
Protodehalogenation Hydride source presentEnsure solvents are anhydrous (if using anhydrous protocol) or free of alcohols. Avoid amine bases like TEA.
Homocoupling Oxidation of Boronic AcidEnsure strict oxygen-free conditions. Reduce catalyst loading.

Methodology 2: Buchwald-Hartwig Amination[2][3]

Replacing the C3-Chlorine with an amine is challenging because the product is a 2,3-diaminopyridine, which is highly chelating. Furthermore, the C2-amine can interfere.

Critical Success Factor: The use of BrettPhos (for primary amines) or RuPhos (for secondary amines) is mandatory. These ligands are specifically designed to prevent the formation of stable, unreactive Pd-amido complexes.

Optimized Protocol (C-N Bond Formation)

Reagents:

  • Substrate: Compound A (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Pre-Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

  • Base:

    
     (1M in THF, 2.2 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a dry vial with Compound A (1.0 mmol), Pre-catalyst (0.02–0.05 mmol), and Base (

    
     solid, or add 
    
    
    
    solution later).
  • Addition: Add the amine nucleophile (1.2 mmol). If the amine is volatile, add it last.

  • Solvation: Add anhydrous THF (5 mL).

  • Reaction: Heat to 65–80 °C for 8–16 hours.

    • Note:

      
       is preferred for coupling with primary amines to prevent bis-arylation.
      
  • Work-up: Quench with saturated

    
     solution. Extract with DCM (Dichloromethane) rather than EtOAc to ensure solubility of the polar diamine product.
    

Mechanistic Insight & Safety

The "Nitro Effect"

The C5-nitro group is the linchpin of this reaction's success.

  • Activation: It lowers the LUMO energy of the pyridine ring, making the C3-Cl bond more susceptible to Pd(0) insertion.

  • Stabilization: It stabilizes the anionic character of the transition state during the transmetallation step.

Safety Hazards
  • Nitro Compounds: Although Compound A is stable, polynitro or high-energy byproducts can be explosive. Do not distill reaction mixtures to dryness if high temperatures were used.

  • Pyridine Toxicity: Pyridine derivatives can be hepatotoxic. Handle all solids in a fume hood.

  • Pressurized Vessels: Cross-coupling reactions heated above the solvent boiling point (in sealed tubes) pose a rupture risk. Use blast shields.

References

  • Suzuki-Miyaura Coupling of 3-Chloropyridines

    • Title: "Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine"[2]

    • Source: BenchChem Application Notes[2]

  • Amination of 3-Halo-2-aminopyridines

    • Title: "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines"
    • Source: National Institutes of Health (PMC) / J. Org. Chem.
    • URL:[Link]

  • General Suzuki Mechanism & Ligand Effects

    • Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles"
    • Source: PMC / J. Am. Chem. Soc.
    • URL:[Link]

  • Catalyst Selection Guide

    • Title: "Suzuki-Miyaura Cross Coupling Reaction - Reagent Guide"[2]

    • Source: TCI Chemicals

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

An in-depth technical guide for researchers, scientists, and drug development professionals. This guide provides comprehensive technical support for the purification of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine via r...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides comprehensive technical support for the purification of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine via recrystallization. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you overcome common challenges and achieve high purity for your target compound.

The structure of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine, a substituted nitropyridine, presents specific purification challenges. Its polarity, driven by the nitro group and the pyridine ring, alongside the chloro and ethylamine substituents, dictates its solubility behavior. This guide is designed to provide a logical framework for solvent selection and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the selection of an appropriate solvent system for the recrystallization of polar, nitroaromatic compounds.

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: The perfect solvent should exhibit a steep solubility curve for N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine. This means the compound should be highly soluble at the solvent's boiling point but only sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This differential solubility is the cornerstone of recrystallization, as it is crucial for maximizing the recovery of the purified product upon cooling.[1][2] Furthermore, the chosen solvent must be chemically inert, meaning it will not react with your target compound.[1] Impurities should ideally either remain completely dissolved in the cold solvent or be entirely insoluble in the hot solvent, allowing for their removal by filtration.[1][3]

Q2: How does the molecular structure of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine influence solvent choice?

A2: The molecule contains a highly polar nitro group (NO₂) and a pyridine ring, which generally increases its solubility in polar solvents. This is based on the principle of "like dissolves like".[1] Therefore, polar solvents, particularly alcoholic solvents like ethanol or methanol, are often excellent starting points for nitro-containing aromatic compounds.[1] A useful rule of thumb is that solvents containing functional groups similar to the compound being purified can be effective.[4]

Q3: When should I consider using a mixed solvent system?

A3: A mixed solvent system is the ideal solution when no single solvent meets all the necessary criteria.[1] This technique is particularly useful when your compound is excessively soluble in one solvent (a "good" solvent) even at low temperatures, leading to poor recovery, and nearly insoluble in another solvent (a "bad" solvent).[1] The process involves dissolving the compound in a minimal amount of the hot "good" solvent and then carefully adding the "bad" solvent until the solution becomes cloudy, indicating the saturation point has been reached.

Troubleshooting Guide: Common Recrystallization Issues

This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: My compound "oils out" instead of forming crystals.

  • Cause: This common issue often occurs when the melting point of your compound is lower than the boiling point of the recrystallization solvent.[1] The solid melts in the hot solvent before it fully dissolves, forming an oil. This can also be triggered by a high concentration of impurities, which can depress the melting point of the crude material.

  • Solution:

    • Reheat the solution to fully dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation temperature of the solution.[1][5]

    • Allow the solution to cool much more slowly. A slower cooling rate provides more time for the ordered lattice structure of a crystal to form instead of the disordered state of an oil.[1] You can achieve this by placing the flask in an insulated container (e.g., a beaker with paper towels) to slow heat loss.[5]

Problem 2: I have a very low yield or no crystals are forming at all.

  • Cause A: Too much solvent was used. Using an excessive amount of solvent is one of the most common reasons for poor recovery.[1][2] The solution may not be supersaturated enough upon cooling for crystals to form.

    • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration of your compound. Be sure to use a boiling chip or stir bar to ensure smooth boiling. Once concentrated, allow the solution to cool again.

  • Cause B: The solution is supersaturated but crystallization has not initiated.

    • Solution 1: Induce Crystallization. If the solution is clear after cooling, you may have a supersaturated solution.[2] Try scratching the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[2][5]

    • Solution 2: "Seed" the solution. Add a tiny "seed" crystal of the solid compound (if you have a small amount of pure material saved) to the cooled solution.[2][5] This seed crystal acts as a template for other molecules to crystallize upon.

  • Cause C: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: This occurs because the funnel and filter paper cool the solution rapidly. To prevent this, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtering your solution.

Problem 3: The crystals formed too quickly and appear impure.

  • Cause: Rapid crystal formation, often appearing as a fine powder or amorphous solid, can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[5] This typically happens when the solution is highly concentrated and cools too fast.

  • Solution:

    • Re-heat the flask to redissolve the solid.

    • Add a small, measured amount of additional hot solvent (e.g., 10-20% more) to slightly decrease the saturation.[5]

    • Ensure the solution cools slowly and without disturbance. This allows for the formation of larger, more ordered, and purer crystals.

Data Presentation: Potential Recrystallization Solvents

Based on the principles of "like dissolves like" and documented solvents for similar nitropyridine and nitroaromatic compounds, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Use
Ethanol 78.524.6A good starting point for many nitroaromatic compounds.[1] Often used in dilute form (with water).[6]
Methanol 64.732.7Similar to ethanol, its high polarity is suitable for the nitro group. Used for recrystallizing related nitroanilines.[7][8]
Ethyl Acetate 77.16.0A moderately polar solvent. Often used in a mixed system with a non-polar solvent like hexane.[4]
Toluene 110.62.38A less polar solvent, may be suitable if the compound is too soluble in alcohols. Used for recrystallizing related compounds.[9][10]
Hexane/Heptane ~69 / ~98~1.9Non-polar solvents. Unlikely to be a good single solvent, but excellent as the "bad" solvent in a mixed pair with ethanol, ethyl acetate, or ether.[4][11]
Ether (Diethyl Ether) 34.54.3A volatile, moderately polar solvent. Often used in mixed systems with petroleum ether for nitropyridine derivatives.[7]

Data sourced from multiple chemical property databases.[12][13][14]

Experimental Protocols & Workflow

Workflow for Solvent Selection

This diagram outlines the logical steps for identifying an appropriate recrystallization solvent or solvent system.

Solvent_Selection_Workflow start Start: Place ~20-30 mg of crude solid in a test tube add_solvent Add potential solvent dropwise at room temp start->add_solvent dissolves_cold Dissolves in cold solvent? add_solvent->dissolves_cold yes_dissolves YES dissolves_cold->yes_dissolves no_dissolves NO dissolves_cold->no_dissolves bad_solvent Result: Unsuitable solvent (compound too soluble). Discard and try a less polar solvent. yes_dissolves->bad_solvent heat_solution Heat the solution gently no_dissolves->heat_solution dissolves_hot Dissolves in hot solvent? heat_solution->dissolves_hot yes_hot YES dissolves_hot->yes_hot no_hot NO dissolves_hot->no_hot cool_solution Cool solution to room temp, then in an ice bath yes_hot->cool_solution insoluble_solvent Result: Unsuitable single solvent (compound is insoluble). Consider for use as a 'bad' solvent in a mixed pair. no_hot->insoluble_solvent crystals_form Crystals form? cool_solution->crystals_form yes_crystals YES crystals_form->yes_crystals no_crystals NO crystals_form->no_crystals good_solvent Result: Good single solvent candidate. Proceed to bulk recrystallization. yes_crystals->good_solvent mixed_solvent Result: Potential 'good' solvent for a mixed pair. Test with an insoluble 'bad' solvent. no_crystals->mixed_solvent

Caption: Decision tree for selecting a recrystallization solvent.

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine in an Erlenmeyer flask with a stir bar or boiling chip. Add the minimum amount of your chosen solvent to just cover the solid. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[2] Once at room temperature, you may place it in an ice-water bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[1][2] Using solvent that is not ice-cold will redissolve some of your product and lower the yield.[1][2]

  • Drying: Allow the crystals to dry completely. This can be done on the filter funnel by pulling air through for several minutes, followed by drying in a desiccator or a low-temperature vacuum oven.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is very soluble).

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (the one in which the compound is insoluble) dropwise until you observe persistent cloudiness (turbidity).[1] This indicates the solution is now saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Collection, and Drying: Follow steps 3-6 from the Single Solvent Recrystallization protocol.

References

  • solvent selection for effective recrystallization of nitroaromatic compounds. Benchchem.
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
  • Recrystallization. University of California, Los Angeles.
  • Purifying by recrystallisation. Royal Society of Chemistry.
  • Troubleshooting Recrystallization. Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar... Organic Syntheses Procedure.
  • An overview on Common Organic Solvents and their Toxicity. ResearchGate.
  • recrystallization, filtration and melting point. University of Missouri–St. Louis.
  • Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI.
  • Synthesis of N-(2-chloro-5-pyridylmethyl)-N-methyl-N'-(1-methyl-2-nitrovinyl)ethylenediamine. PrepChem.com.
  • Common Solvents Used in Organic Chemistry: Table of Properties.
  • Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Optimization

Technical Support Center: Efficient Removal of Unreacted Ethylamine

Welcome to the technical support center for handling residual ethylamine in your reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling residual ethylamine in your reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the removal of this common but often troublesome reagent. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

The Challenge with Residual Ethylamine

Ethylamine is a versatile and widely used primary amine in organic synthesis.[1] However, its high volatility (boiling point: 16-20°C) and miscibility with a broad range of solvents can complicate its removal from reaction mixtures post-reaction.[1][2][3] Incomplete removal can lead to side reactions, compromise the purity of the desired product, and interfere with downstream applications. This guide provides a structured approach to tackling this common purification challenge.

Troubleshooting & FAQs

Q1: My primary purification by distillation/evaporation under reduced pressure still leaves traces of ethylamine. What's going on and what should I do?

This is a frequent issue. While ethylamine's low boiling point suggests easy removal by evaporation, its ability to form azeotropes or strong intermolecular interactions (like hydrogen bonding) with the product or solvent can make its complete removal by distillation alone difficult.

Pro-Tip: A common and effective technique is to use a "pushing" solvent. After the initial concentration, add a higher-boiling point solvent like toluene and re-concentrate.[4] The toluene helps to azeotropically remove the last traces of the more volatile ethylamine.

Q2: I need a simple and robust method to remove a significant excess of ethylamine from my organic reaction mixture. What do you recommend?

For bulk removal, an acidic wash (liquid-liquid extraction) is the most straightforward and cost-effective method, provided your target compound is stable in acidic conditions.[5]

The Principle: Ethylamine, as a base, will react with an acid (like dilute HCl or a saturated solution of ammonium chloride) to form its corresponding water-soluble salt (ethylammonium chloride).[6] This salt will then partition into the aqueous phase, effectively removing it from your organic layer.

Protocol: Standard Acidic Wash for Ethylamine Removal

  • Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).

  • Initial Wash (Optional but Recommended): Perform a preliminary wash with deionized water to remove any water-soluble byproducts.

  • Acidic Extraction:

    • Add an equal volume of a dilute acidic solution (e.g., 1M HCl, 5-10% citric acid, or saturated NH4Cl) to your separatory funnel containing the organic layer.

    • Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

    • Allow the layers to separate. The ethylammonium salt will be in the aqueous layer.

    • Drain the aqueous layer.

  • Repeat: Repeat the acidic wash 2-3 times to ensure complete removal. You can monitor the pH of the aqueous layer to confirm that it remains acidic, indicating the amine has been neutralized.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Q3: My product is acid-sensitive. How can I remove residual ethylamine without using an acidic wash?

In cases of acid-lability, you have several excellent alternatives:

  • Copper Sulfate Wash: A wash with a 10% aqueous copper sulfate solution is a classic and effective method.[5] The copper ions form a complex with the amine, which then partitions into the aqueous layer, often indicated by a color change to purple.[5] Continue washing until no further color change is observed.[5]

  • Scavenger Resins: This is a highly selective and clean method. Scavenger resins are solid-supported reagents with functional groups designed to react with and bind specific molecules, in this case, primary amines.[7][8]

    • Isocyanate Resins: These are highly effective for scavenging both primary and secondary amines.[9]

    • Aldehyde Resins: These are particularly useful for selectively scavenging primary amines like ethylamine.[9][10]

    • Sulfonic Acid Resins: These act as a solid-supported acid and can effectively scavenge most amines.[9]

The primary advantage of scavenger resins is the ease of workup; the resin-bound ethylamine is simply removed by filtration.[7][8]

Workflow: Selecting the Appropriate Ethylamine Removal Method

Caption: Decision tree for selecting an ethylamine removal strategy.

Data at a Glance: Physical Properties of Ethylamine

For your convenience, here is a summary of key physical properties of ethylamine that inform the purification strategies discussed.

PropertyValueSignificance for Purification
Boiling Point 16-20 °C[1]Highly volatile, suggesting easy removal by evaporation, but can be misleading due to azeotrope formation.
Solubility Miscible with water, alcohol, and ether[2]Its high water solubility is exploited in aqueous extractions.
pKa of Conjugate Acid 10.8[1]Indicates it is a relatively strong base, readily protonated by weak acids for efficient removal via acidic wash.
Appearance Colorless gas or liquid[1][11]Has a strong ammonia-like odor.[1]

Advanced Topic: Quenching Reactions with Ethylamine

In some applications, such as with N-hydroxysuccinimide (NHS) ester reactions, a primary amine is used to quench the reaction. While hydroxylamine is commonly used, other primary amines like methylamine have been shown to be effective for both quenching excess reagent and reversing certain side reactions.[12] If ethylamine is used as a quenching agent, the removal techniques described in this guide are directly applicable.

Final Checklist for Ethylamine Removal

  • Assess Product Stability: Is your compound stable to acid? This is the first and most critical question.

  • Consider the Scale: For large-scale reactions, liquid-liquid extraction is often more economical. For smaller-scale or parallel synthesis, scavenger resins can offer higher efficiency and purity.

  • Think About Byproducts: Will your chosen method introduce new impurities? For example, ensure all acid is removed after an acidic wash.

  • Analyze the Outcome: After your chosen purification method, confirm the absence of ethylamine using an appropriate analytical technique (e.g., NMR, GC-MS).

By understanding the chemical principles behind each removal technique and considering the specific constraints of your reaction, you can confidently and efficiently remove unreacted ethylamine, ensuring the integrity of your final product.

References

  • Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(01), 152-158.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • O'Neil, M. J. (Ed.). (2006). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (14th ed.).
  • Booth, B. L., & Jevons, D. J. (1979). Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines. Journal of the Chemical Society, Perkin Transactions 1, 3011-3014.
  • Bottoms, R. R. (1941). U.S. Patent No. 2,237,628. Washington, DC: U.S.
  • Wikipedia. (2024, January 28). Ethylamine. Retrieved from [Link]

  • Reddit. (2022, June 3). Can 4Å molecular sieves be used to remove leftover of ethylamine? [Online forum post]. r/Chempros.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6341, Ethylamine. Retrieved from [Link]

  • Arnold, H. W. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S.
  • Cheméo. (n.d.). Ethylamine. Retrieved from [Link]

  • Frontier, A. (2024). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • McMurry, J. E. (1973).
  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • ResearchGate. (2013, February 20). How to remove ethanolamine from reaction mixture? [Online forum discussion].
  • Ueshima, M., & Shimasaki, K. (1998). U.S. Patent No. 5,840,987. Washington, DC: U.S.
  • Spietz, T., Stec, M., Tatarczuk, A., & Więcław-Solny, L. (2015).
  • ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction? [Online forum discussion].
  • Clark, J. (2015).
  • LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
  • Seneca, J. C. (1958). U.S. Patent No. 2,846,376. Washington, DC: U.S.
  • Zecha, J., et al. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry, 91(21), 13576-13580.

Sources

Troubleshooting

Optimizing temperature for N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine production

Topic: Optimization of Reaction Temperature for Regioselective Synthesis Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Document ID: TSC-PYR-2024-05[1] Critical Parameter Analysis: The Role...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Regioselective


 Synthesis
Target Audience:  Process Chemists, Medicinal Chemists, and Scale-up Engineers
Document ID:  TSC-PYR-2024-05[1]

Critical Parameter Analysis: The Role of Temperature

In the synthesis of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine from 2,3-dichloro-5-nitropyridine , temperature is not merely a kinetic accelerator; it is the primary "switch" that controls regioselectivity and impurity profiles.[1]

The reaction is a Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[2] The substrate contains two electrophilic sites (C2 and C3).
The Mechanistic Logic (Why Temperature Matters)
  • C2 Position (Target): Highly activated.[1] It is ortho to the ring nitrogen (inductive effect,

    
    ) and para-like relative to the 5-nitro group (resonance effect, 
    
    
    
    ). The activation energy (
    
    
    ) is low.
  • C3 Position (Off-Target): Less activated. It is meta to the nitro group and beta to the ring nitrogen. The activation energy (

    
    ) is significantly higher.
    

Thermodynamic vs. Kinetic Control:

  • Low Temperature (

    
    ):  The system operates under kinetic control.[1] The nucleophile (ethylamine) exclusively attacks the C2 position due to the significantly lower energy barrier.
    
  • Elevated Temperature (

    
    ):  Thermal energy allows the nucleophile to overcome the higher barrier at C3 (leading to bis-substitution) or promotes side reactions like hydrolysis if moisture is present.
    
Reaction Pathway Diagram

The following diagram illustrates the kinetic competition and the consequences of thermal mismanagement.

ReactionPathway Start 2,3-dichloro- 5-nitropyridine + Ethylamine TS_C2 Transition State (C2 Attack) Low u0394Gu2021 Start->TS_C2 T < 10°C (Fast) TS_C3 Transition State (C3 Attack) High u0394Gu2021 Start->TS_C3 T > 50°C (Slow) Target TARGET PRODUCT (C2-Substitution) TS_C2->Target Impurity_Regio Regioisomer (C3-Substitution) TS_C3->Impurity_Regio Impurity_Bis Bis-Product (2,3-diamino) Target->Impurity_Bis Excess Amine + High T

Figure 1: Kinetic competition in the aminolysis of 2,3-dichloro-5-nitropyridine. Green paths indicate the desired low-temperature route.

Troubleshooting & FAQs

This section addresses specific issues reported by users during scale-up and optimization.

Q1: I am observing a ~15% impurity with M+ = 217 (Bis-substituted). How do I eliminate this?

Diagnosis: This is the 2,3-bis(ethylamino)-5-nitropyridine impurity.[1] It occurs when the product (which is still an activated electrophile at C3) reacts with a second equivalent of ethylamine. Root Cause:

  • Temperature too high: The reaction was likely allowed to exotherm uncontrolled or heated to reflux.[1]

  • Stoichiometry: Large excess of ethylamine (> 2.5 eq) combined with heat.[1] Solution:

  • Strict Cooling: Maintain internal temperature between

    
     and 
    
    
    
    during the addition of ethylamine.
  • Stepwise Warming: Do not heat. Allow the reaction to naturally warm to

    
     only after addition is complete.
    
  • Stoichiometry Control: Use exactly 2.0–2.1 equivalents of ethylamine (or 1.0 eq ethylamine + 1.1 eq DIPEA).[1]

Q2: The reaction mixture turned dark black/tarry. What happened?

Diagnosis: Polymerization or oxidative degradation of the pyridine ring. Root Cause: "Thermal Runaway."[1] Aminolysis is exothermic.[1] If ethylamine is added as a neat liquid or concentrated solution without active cooling, the local temperature can spike


, leading to decomposition.
Solution: 
  • Dilution: Dilute the ethylamine in the reaction solvent (e.g., THF or Ethanol) before addition.

  • Rate Control: Add the amine dropwise over 30–60 minutes, monitoring internal temperature to ensure it stays

    
    .
    
Q3: Why is my yield low (< 60%) despite 100% conversion?

Diagnosis: Work-up loss or Hydrolysis.[1] Root Cause:

  • Hydrolysis: If the solvent was "wet" (contained water), the C2-chlorine can be displaced by hydroxide/water, forming the 2-hydroxy impurity (pyridone tautomer), which is water-soluble and lost during aqueous extraction.

  • Solubility: The product is moderately polar.[1] If you extract with non-polar heptane/hexane, the product remains in the aqueous/organic interface. Solution:

  • Use anhydrous solvents (THF or Ethanol).[1]

  • Use DCM or Ethyl Acetate for extraction.[1]

Optimized Experimental Protocol

Objective: Synthesis of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine with >95% Regioselectivity.

Materials Table
ComponentRoleEquivalentsNotes
2,3-dichloro-5-nitropyridine Substrate1.0Limiting Reagent
Ethylamine (2M in THF) Nucleophile2.1Acts as reactant and HCl scavenger
THF (Anhydrous) Solvent10 VolPreferred over EtOH to prevent ethoxide side-reactions
Ethyl Acetate ExtractionN/AFor workup
Step-by-Step Methodology
  • Preparation (T =

    
    ): 
    
    • Charge a dry 3-neck round bottom flask with 2,3-dichloro-5-nitropyridine (1.0 eq).

    • Add Anhydrous THF (10 volumes relative to substrate mass).[1]

    • Stir until fully dissolved (yellow solution).

  • Cooling (T =

    
     to 
    
    
    
    ):
    • Place the flask in an ice/salt bath.

    • Insert an internal thermometer.[1] Critical: Do not proceed until internal T <

      
      .
      
  • Addition (T =

    
     to 
    
    
    
    ):
    • Add Ethylamine (2.1 eq) dropwise via an addition funnel.[1]

    • Control: Adjust addition rate so the internal temperature never exceeds

      
      .
      
    • Observation: A yellow precipitate (Ethylamine

      
      HCl) will begin to form immediately.[1]
      
  • Reaction (T =

    
    ): 
    
    • Once addition is complete, keep at

      
       for 30 minutes.
      
    • Remove the ice bath and allow the mixture to warm to Room Temperature (

      
      ).
      
    • Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or HPLC.[1] Starting material should be consumed.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF and excess amine.

    • Resuspend residue in Ethyl Acetate and Water.[1][3]

    • Separate layers.[1][4] Wash organic layer with Brine.[1][4]

    • Dry over

      
      , filter, and concentrate.
      
Troubleshooting Decision Tree

Troubleshooting Start Start Troubleshooting Check_Purity Check HPLC/TLC Start->Check_Purity Issue_SM Starting Material Remains Check_Purity->Issue_SM Incomplete Issue_Imp Impurities Found Check_Purity->Issue_Imp Dirty Profile Action_Time Extend Time at 25°C (Do NOT Heat) Issue_SM->Action_Time Check_Imp_Type Identify Impurity Mass Issue_Imp->Check_Imp_Type Imp_Bis Mass + Amine (Bis-substitution) Check_Imp_Type->Imp_Bis High Mass Imp_Hydro Mass - Cl + OH (Hydrolysis) Check_Imp_Type->Imp_Hydro Polar/Acidic Sol_Bis Restart: Lower Temp Reduce Amine Eq Imp_Bis->Sol_Bis Sol_Hydro Restart: Dry Solvents Check Atmosphere Imp_Hydro->Sol_Hydro

Figure 2: Decision logic for resolving common synthesis deviations.

References

  • Regioselectivity in Nitropyridines

    • Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.[1]

    • Source: Chemistry Stack Exchange / Literature Consensus.[1]

    • Context: Confirms that the nitro group activates the ortho and para positions, but steric and electronic factors favor the position ortho to the ring nitrogen in analogous dichloro-nitro systems.
    • URL:

  • Analogous Reaction Conditions (Pyrimidines)

    • Title: Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: ResearchGate / J. Org.[1] Chem analogs.

    • )
    • URL:

  • Commercial Synthesis Data

    • Title: 2,3-Dichloro-5-nitropyridine Product & Synthesis Information.[1][3][5][6]

    • Source: ChemicalBook / BenchChem.[1]

    • )
    • URL:[1]

Sources

Optimization

Troubleshooting low purity in nitro-pyridine amine derivatives

Current Status: Online 🟢 | Specialist: Dr. Aristh (Senior Application Scientist) Welcome to the Technical Support Hub for Nitro-Pyridine Amine Derivatives .

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Specialist: Dr. Aristh (Senior Application Scientist)

Welcome to the Technical Support Hub for Nitro-Pyridine Amine Derivatives . You are likely here because your LC-MS showed a "forest" of peaks, your product is stuck on the baseline, or your reaction turned into an intractable black tar.

This guide is not a textbook; it is a field manual for rescuing your synthesis. We focus on the Nucleophilic Aromatic Substitution (


)  pathway, the industry standard for these scaffolds.
🛠️ Interactive Diagnostic Hub

Before changing your protocol, identify your specific failure mode. Use the logic flow below to diagnose the root cause of your low purity.

TroubleshootingFlow Start START: Identify Impurity Profile Q1 Is the impurity mass = Product Mass? Start->Q1 Q2 Is the impurity mass = Product - HCl (+16/18)? Q1->Q2 No Regio Issue: Regioisomer (Wrong Cl displaced) Q1->Regio Yes (Same Mass) Q3 Is the product streaking/tailing on TLC? Q2->Q3 Mass is Correct Hydrolysis Issue: Hydrolysis (Cl replaced by OH) Q2->Hydrolysis Mass = Prod - Cl + OH Bis Issue: Bis-Addition (Two amines added) Q2->Bis Mass = Prod + Amine - Cl Tailing Issue: Silanol Interaction (Amine sticking to Silica) Q3->Tailing Broad Peak/Streak Action1 Action: Lower Temp, Change Solvent Polarity Regio->Action1 Action2 Action: Dry Solvents, Check Base Quality Hydrolysis->Action2 Action3 Action: Add 1% TEA or NH3 to Eluent Tailing->Action3 Action4 Action: Stoichiometry Control (Slow Addition) Bis->Action4

Figure 1: Diagnostic logic tree for isolating the root cause of low purity in nitro-pyridine synthesis.

🔬 Module 1: The Regioselectivity Trap

Symptom: LC-MS shows two peaks with the exact same mass. NMR shows a mixture of isomers.

The Science: In poly-halogenated nitro-pyridines (e.g., 2,4-dichloro-3-nitropyridine), the nitro group acts as a director. It activates positions ortho and para to itself via resonance (Mesomeric effect,


). However, the inductive effect (

) of the pyridine nitrogen also makes the C-2 and C-6 positions highly electrophilic [1][4].
  • The Problem: If you have leaving groups at both C-2 and C-4, the amine can attack both.

  • The Fix:

    • Temperature Control: Regioselectivity is often kinetically controlled. Lowering the temperature (0°C or -78°C) favors the most electronically activated position (usually C-4 if para to Nitro, or C-2 if ortho to Nitro depending on specific substitution) [1].

    • Solvent Effects: In aprotic solvents (THF, DCM), the amine nucleophile is "naked" and more reactive, potentially reducing selectivity. Using a protic solvent (Isopropanol) can solvate the nucleophile, slowing the reaction and increasing selectivity for the thermodynamic product.

Protocol: Low-Temp Selectivity Check

  • Dissolve electrophile (nitro-pyridine) in THF (0.1 M).

  • Cool to -20°C (Ice/Salt bath) or -78°C (Dry Ice/Acetone).

  • Add amine (0.95 eq) dropwise over 30 minutes. Do not dump it in.

  • Monitor by TLC/LC-MS before warming to RT.

⚗️ Module 2: The "Sticky" Amine (Purification)

Symptom: Your compound is pure by LC-MS, but after the column, you recover 20% yield, or the peak tails across 20 fractions.

The Science: Nitro-pyridine amines are basic. Silica gel is acidic (


). Your product is protonating on the silica surface, forming strong hydrogen bonds with silanol groups. This is not "absorption"; it is effectively an acid-base reaction occurring inside your column [2].

The Fix: The "Buffered" Eluent You must neutralize the silica surface.[1]

MethodAdditiveConcentrationBest For
Standard Triethylamine (TEA)1-2% v/vGeneral purification of secondary amines.
Aggressive

(Aq. Ammonia)
1% v/vHighly polar/basic primary amines.
Alternative Alumina (Basic)N/ACompounds that decompose on Silica.

Protocol: The TEA Pre-Wash

  • Prepare your mobile phase (e.g., 5% MeOH in DCM).

  • Add 1% Triethylamine (TEA) to the solvent bottle.

  • Crucial Step: Flush the column with this solvent before loading your sample. This "caps" the active silanol sites.

  • Run the column.[1][2][3] The amine should elute as a sharp band.

⚠️ Module 3: The "Black Tar" & Hydrolysis

Symptom: The reaction turns black, and the baseline of the TLC is thick. Or, you see a mass corresponding to


.

The Science:

  • Hydrolysis: The carbon-chlorine bond activated by a nitro group is so electrophilic that even water can act as a nucleophile, especially if hydroxide is generated by wet base (

    
    ) [4].
    
  • Tarring (Polymerization): Nitro groups are thermally sensitive. If you heat a basic solution of nitro-pyridine too high (>100°C), you risk reducing the nitro group (via electron transfer from electron-rich amines) to reactive nitroso intermediates, which polymerize [6].

Visualizing the Pathway:

SNArMechanism SM Start: Cl-Nitro-Pyridine Meisenheimer Intermediate: Meisenheimer Complex SM->Meisenheimer + Amine Hydrolysis Impurity: Pyridone (OH) SM->Hydrolysis + H₂O/OH⁻ (Wet Solvent) Product Product: Amine-Nitro-Pyridine Meisenheimer->Product - Cl⁻ Tar Impurity: Polymer/Tar Meisenheimer->Tar Overheating (>100°C)

Figure 2: Reaction pathways showing the desired


 route vs. common degradation pathways.

Protocol: The "Dry" Rescue

  • Switch Bases: If using

    
    , switch to DIPEA (Hünig's base)  in anhydrous solvent (DCM or DMF). Carbonate bases are hygroscopic and introduce water.
    
  • Temperature Cap: Do not exceed 60-80°C. If the reaction is sluggish, use a catalyst (KF or catalytic NaI) rather than cranking the heat.

❓ Frequently Asked Questions (FAQ)

Q: My reaction is incomplete, but adding more amine causes bis-substitution. What do I do? A: This is a classic stoichiometry issue.

  • Solution: Stop adding amine. Instead, increase the concentration of the reaction (0.5 M or 1.0 M) to drive kinetics without altering stoichiometry. Alternatively, use a "scavenger resin" (e.g., Isocyanate resin) to pull out excess amine during workup, allowing you to use a larger excess initially without purification headaches [5].

Q: The product precipitates as a solid but is impure. Can I recrystallize? A: Yes, nitro-pyridines often crystallize well due to


-stacking.
  • Solvent System: Try Ethanol/Water or Toluene/Heptane . Dissolve in the hot organic solvent, then add the anti-solvent (water or heptane) dropwise until cloudy. Let it cool slowly. Avoid acetone if your amine is primary (formation of imines) [7].

Q: I see a peak at M+16. Is this an N-oxide? A: Likely. Pyridine nitrogens can oxidize if the reaction is exposed to air for long periods, especially in the presence of light.

  • Fix: Run the reaction under Nitrogen/Argon. If the N-oxide is already formed, you may need to reduce it using

    
     or Fe/Acetic Acid (though this might reduce your nitro group too, so prevention is key).
    
📚 References
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution Protocols. Retrieved from [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine: A Comparative 1H NMR Analysis Guide

Executive Summary Objective: To provide a definitive structural characterization of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (CAS: 2574-27-8), distinguishing it from synthetic precursors and regioisomers using 1H NM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural characterization of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (CAS: 2574-27-8), distinguishing it from synthetic precursors and regioisomers using 1H NMR spectroscopy.

Context: This molecule is a critical scaffold in the synthesis of PI3K inhibitors and agrochemicals. Its synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloro-5-nitropyridine. The primary analytical challenge lies in confirming the regioselectivity of the amine addition (C2 vs. C6) and verifying the integrity of the secondary amine proton.

Core Insight: The choice of solvent (DMSO-d6 vs. CDCl3) drastically alters the spectral "fingerprint" of the exchangeable N-H proton, serving as a diagnostic tool for confirming the secondary amine structure.

Chemical Context & Synthesis Logic

To interpret the spectrum, one must understand the magnetic environment created by the synthesis pathway. The strong electron-withdrawing nature of the nitro (-NO2) and chloro (-Cl) groups deshields the pyridine ring protons, pushing them downfield.

Synthesis Pathway & Regioselectivity

The reaction is driven by the activation of the C2-chlorine by the para-nitro group and the ring nitrogen.

SynthesisPathway SM Starting Material 2,3-dichloro-5-nitropyridine Product Target Product N-(3-chloro-5-nitro-2-pyridinyl) -N-ethylamine SM->Product SNAr (C2 Attack) Major Pathway Byproduct Regioisomer (Rare) C6-Substitution SM->Byproduct Minor Pathway Reagent Ethylamine (Nucleophile) Reagent->Product

Figure 1: SNAr reaction pathway showing the preferential attack at the C2 position due to activation by the ring nitrogen and para-nitro group.

Experimental Methodology

Reproducibility in NMR requires strict adherence to sample preparation protocols, particularly for exchangeable protons.

Standardized Protocol
  • Solvent Selection:

    • Primary: DMSO-d6 (99.9% D). Why: Stabilizes the N-H proton via hydrogen bonding, resulting in a sharp, visible signal (doublet or broad singlet).

    • Secondary: CDCl3 (99.8% D).[1] Why: Used for comparison; N-H often broadens or disappears due to rapid exchange, and chemical shifts move upfield.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations can induce stacking effects in aromatic systems, shifting peaks upfield.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Scans (NS): 16 (sufficient for 10mg).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of the N-H proton).

Spectral Analysis & Assignments

The Aromatic Region (The "Fingerprint")

The pyridine ring contains two non-equivalent protons. Their chemical shifts are distinct due to the combined inductive and resonance effects of the -NO2 and -Cl groups.

PositionProton TypeShift (ppm, DMSO-d6)MultiplicityCoupling (

)
Assignment Logic
H-6 Aromatic9.05 ± 0.05 Doublet (d)~2.5 HzMost Deshielded. Located between the ring Nitrogen and the Nitro group.
H-4 Aromatic8.50 ± 0.05 Doublet (d)~2.5 HzDeshielded. Located between the Chloro and Nitro groups.

Note: The coupling constant (


 Hz) is characteristic of meta-coupling in pyridine rings. If you see 

Hz, you have likely substituted at the wrong position or opened the ring.
The Aliphatic Region (The Ethyl Group)

The ethyl group provides a classic splitting pattern, but its chemical shift confirms it is attached to a nitrogen atom on an electron-deficient ring.

PositionProton TypeShift (ppm, DMSO-d6)MultiplicityAssignment Logic
N-CH2 Methylene3.60 – 3.70 Pentet/Quartet*Deshielded by the adjacent Nitrogen. Appears as a pentet if coupled to both CH3 and NH.
-CH3 Methyl1.15 – 1.25 Triplet (t)Standard terminal methyl group.
The Exchangeable Proton (N-H)

This is the most variable signal and the key to validating the secondary amine.

  • In DMSO-d6: Appears at ~8.0 – 8.2 ppm as a broad triplet (coupling to CH2) or broad singlet.

  • In CDCl3: Often shifts upfield to ~5.5 – 6.5 ppm and becomes very broad or invisible due to rapid exchange and lack of H-bond stabilization.

Comparative Analysis: Performance vs. Alternatives

This section compares the target molecule's spectral signature against its starting material and potential solvent artifacts.[2][3]

Comparison 1: Product vs. Starting Material (2,3-dichloro-5-nitropyridine)

This comparison validates the success of the reaction.

FeatureStarting Material (2,3-dichloro...)Target Product (2-ethylamino...)Diagnostic Change
H-6 Shift ~9.20 ppm~9.05 ppmSlight upfield shift (electron donation from amine).
H-4 Shift ~8.90 ppm~8.50 ppmSignificant upfield shift (closer to the substitution site).
Aliphatic None Ethyl signals (3.6, 1.2 ppm)Appearance of ethyl group confirms addition.
NH Signal None ~8.1 ppm (DMSO)Appearance of exchangeable proton.
Comparison 2: Solvent Performance (DMSO vs. CDCl3)

Why choosing the right solvent matters for this specific molecule.

ParameterDMSO-d6CDCl3Recommendation
NH Visibility High (Sharp/Distinct)Low (Broad/Invisible)Use DMSO for structure confirmation.
H-6 Shift ~9.05 ppm~9.00 ppmMinimal change.
Water Peak 3.33 ppm (Often overlaps with CH2)1.56 ppm (Clear of key signals)Caution: Dry DMSO is critical to avoid masking the CH2 quartet.

Structural Validation Workflow

Use this logic flow to interpret your spectrum and troubleshoot impurities.

ValidationLogic Start Acquire 1H NMR (DMSO-d6) CheckAromatic Check Aromatic Region (8.0 - 9.5 ppm) Start->CheckAromatic TwoDoublets Are there 2 Doublets (J ~ 2.5 Hz)? CheckAromatic->TwoDoublets CheckAliphatic Check Aliphatic Region (1.0 - 4.0 ppm) TwoDoublets->CheckAliphatic Yes Fail Impurity or Wrong Isomer TwoDoublets->Fail No (Check SM or Isomer) EthylPattern Is there a Quartet (~3.6) and Triplet (~1.2)? CheckAliphatic->EthylPattern CheckNH Check NH Signal (~8.1 ppm) EthylPattern->CheckNH Yes EthylPattern->Fail No D2OShake Perform D2O Shake CheckNH->D2OShake Signal Present Confirmed Structure CONFIRMED: N-(3-chloro-5-nitro-2-pyridinyl) -N-ethylamine D2OShake->Confirmed Signal Disappears

Figure 2: Step-by-step logic gate for validating the target structure. The D2O shake is the final confirmation step for the amine proton.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • ChemicalBook. (n.d.). "3-chloro-2-methyl-5-nitro-pyridine 1H NMR Spectrum." (Used as analogous reference for substitution patterns).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 76903, 2-Ethylamino-3-chloro-5-nitropyridine."

Sources

Comparative

A Comprehensive Guide to the HPLC Analysis of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine: Method Development and Comparative Analysis

For researchers and professionals in drug development, the accurate and reliable quantification of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine is paramount for ensuring the quality and consistency of pharmaceutical pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate and reliable quantification of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine is paramount for ensuring the quality and consistency of pharmaceutical products and research materials. This guide provides an in-depth exploration of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. We will delve into the rationale behind the method development, compare it with viable alternatives, and provide a detailed, step-by-step protocol for its implementation in your laboratory.

Introduction to N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine and its Analytical Challenges

N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine belongs to the class of nitropyridine derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and synthetic utility. The presence of a nitro group, a chloro substituent, and an ethylamine side chain on the pyridine ring imparts specific physicochemical properties that must be considered for developing a selective and sensitive analytical method. The primary analytical challenge lies in achieving adequate retention and sharp peak shapes, given the compound's polarity and potential for interaction with the stationary phase.

Recommended HPLC Method for N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

Based on the analysis of structurally similar compounds and fundamental chromatographic principles, a reversed-phase HPLC (RP-HPLC) method is proposed as the most suitable approach for the routine analysis of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine.

Method Rationale:

The selection of each parameter in this method is grounded in established chromatographic theory to ensure a robust and reproducible separation.

  • Reversed-Phase C18 Column: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for the separation of moderately polar compounds like our target analyte. The non-polar C18 stationary phase will interact with the non-polar regions of the N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine molecule, providing the necessary retention for separation from other components in the sample matrix.

  • Acetonitrile as the Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths, which is advantageous for detecting compounds with chromophores like the nitro-pyridine ring system.

  • Acidified Mobile Phase: The addition of a small amount of formic acid to the mobile phase serves a critical purpose. It protonates the basic nitrogen atom on the pyridine ring and the ethylamine side chain, suppressing their ionization. This minimizes peak tailing that can occur due to interactions between the ionized analyte and residual silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks and improved resolution.

  • UV Detection at 254 nm: The nitro-substituted pyridine ring is a strong chromophore, exhibiting significant absorbance in the UV region. A wavelength of 254 nm is a common and effective choice for the detection of such aromatic compounds, providing good sensitivity.

Comparative Analysis of Analytical Methods

While the proposed RP-HPLC method is robust, it is essential for scientists to understand the available alternatives and their respective advantages and disadvantages.

Method Stationary Phase Mobile Phase Advantages Disadvantages
Proposed RP-HPLC C18 (5 µm, 4.6 x 150 mm)Acetonitrile/Water with 0.1% Formic Acid (Gradient)Robust, reproducible, good peak shape, widely available columns and solvents.May not be suitable for highly polar impurities.
Alternative 1: Phenyl-Hexyl Column Phenyl-HexylAcetonitrile/Water with 0.1% Formic AcidEnhanced selectivity for aromatic compounds due to π-π interactions.May exhibit different retention characteristics that require method re-optimization.
Alternative 2: HILIC Amide or CyanoHigh Organic/Low Aqueous with a bufferBetter retention for very polar compounds.Can be less robust, longer equilibration times, potential for sample solubility issues.
Alternative 3: LC-MS C18 or similarVolatile mobile phases (e.g., ammonium formate)High sensitivity and selectivity, provides mass confirmation.Higher equipment cost and complexity.[1]

Experimental Protocol: RP-HPLC Analysis

This section provides a detailed, step-by-step procedure for the analysis of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine using the recommended HPLC method.

1. Materials and Reagents:

  • N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • HPLC vials with septa and caps

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 150 mm length)

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the Standard Stock Solution accordingly with the 50:50 mobile phase mixture.

4. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-18.1 min: Linear gradient to 95% A, 5% B

    • 18.1-25 min: Hold at 95% A, 5% B (Column Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Expected Retention Time: The retention time for N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine under these conditions is expected to be in the range of 8-12 minutes. Note: This is an estimated retention time and will require experimental verification and may vary slightly between different HPLC systems and columns.

5. System Suitability:

Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area and retention time is less than 2.0%.

6. Sample Analysis:

Prepare the sample by dissolving it in the 50:50 mobile phase mixture to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A: Aq. Formic Acid, B: ACN Formic Acid) instrument_setup Set Up HPLC System (Column, Temp, Flow, Gradient) prep_mobile_phase->instrument_setup prep_standard Prepare Standard Stock and Working Solutions system_suitability Perform System Suitability (5 Replicate Injections) prep_standard->system_suitability prep_sample Prepare and Filter Sample Solution sample_injection Inject Sample prep_sample->sample_injection instrument_setup->system_suitability system_suitability->sample_injection If RSD < 2% data_acquisition Acquire Chromatogram (UV at 254 nm) sample_injection->data_acquisition peak_integration Integrate Peak of Interest data_acquisition->peak_integration quantification Quantify Analyte (Based on Calibration Curve) peak_integration->quantification

Sources

Validation

IR spectroscopy bands for nitro and amine groups in pyridine derivatives

Topic: Spectroscopic Diagnosis of Pyridine Derivatives: A Comparative IR Guide for Nitro and Amine Substituents Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Diagnosis of Pyridine Derivatives: A Comparative IR Guide for Nitro and Amine Substituents Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

In the development of heterocyclic pharmaceuticals, distinguishing between functionalized pyridine derivatives is a critical analytical challenge. The pyridine ring’s electron-deficient nature creates unique vibrational shifts compared to benzene analogs, often complicating spectral interpretation. This guide provides a definitive technical comparison of the Infrared (IR) spectroscopy bands for Nitro (-NO₂) and Amine (-NH₂) substituents on pyridine rings. By synthesizing electronic theory with empirical data, we establish a self-validating protocol for identifying these moieties and their substitution patterns (2-, 3-, or 4-position).

Theoretical Framework: The Pyridine Context

To interpret the IR spectra of pyridine derivatives, one must first understand the electronic environment. Unlike benzene, the pyridine ring contains an electronegative nitrogen atom (N1), which exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M).

  • Electronic Coupling: The position of the substituent relative to the ring nitrogen dictates the vibrational frequency shifts.

    • 2- and 4-Positions: Substituents here are conjugated with the ring nitrogen. Electron-donating groups (Amine) feed electron density into the ring, increasing the C-N bond order and shifting ring vibrations. Electron-withdrawing groups (Nitro) compete with the ring nitrogen, often raising the force constant of the substituent bonds due to repulsive field effects.

    • 3-Position: This position is electronically similar to a meta-substituted benzene. Conjugation is interrupted, meaning vibrational frequencies often resemble those of the corresponding benzene derivative (e.g., 3-aminopyridine mimics aniline more closely than 2-aminopyridine does).

Comparative Analysis: Nitro vs. Amine Signatures

A. The Nitro Group (-NO₂): The "Vampire Teeth" Pattern

The nitro group is one of the easiest to identify due to its high polarity and large dipole moment change. It typically presents as two distinct, intense bands derived from N-O stretching.[1][2]

  • Asymmetric Stretching (

    
    ):  Found between 1550–1475 cm⁻¹ .[2][3] In pyridines, the electron-deficient ring can shift this slightly higher compared to electron-rich aromatics.
    
  • Symmetric Stretching (

    
    ):  Found between 1360–1290 cm⁻¹ .[2][3]
    
  • Diagnostic Rule: Look for two strong bands separated by ~200 cm⁻¹. If the nitro group is conjugated (e.g., 2- or 4-nitropyridine), the frequencies shift to lower wavenumbers due to resonance reducing the N-O bond order.

B. The Amine Group (-NH₂): The "Doublet" Signature

Primary amines are characterized by N-H stretching vibrations that are sensitive to hydrogen bonding.

  • N-H Stretching (

    
    ):  Located in the 3500–3300 cm⁻¹  region.[4][5]
    
    • Primary Amine:[5][6][7][8] Appears as a doublet (two peaks: asymmetric and symmetric stretch).

    • Secondary Amine: Appears as a singlet (one weak peak).

  • N-H Scissoring (

    
    ):  A medium-to-strong band at 1650–1580 cm⁻¹ .[6] This is often confused with C=C ring stretches but is usually broader.
    
  • C-N Stretching: In aminopyridines, the C-N bond has partial double-bond character due to resonance, shifting this band to 1335–1250 cm⁻¹ (higher than aliphatic amines).

C. Critical Differences in Pyridine Isomers
  • 2-Aminopyridine: Exhibits intramolecular hydrogen bonding between the amine hydrogen and the ring nitrogen.[9] This lowers the N-H stretching frequency and broadens the band compared to 3- or 4-aminopyridine.

  • 4-Aminopyridine: Cannot form intramolecular H-bonds; its spectra typically show sharper, higher-frequency N-H bands unless intermolecular aggregation occurs (concentration dependent).

Data Summary: Diagnostic Frequency Table

Vibrational ModeNitro-Pyridine (cm⁻¹)Amino-Pyridine (cm⁻¹)Diagnostic Note
Primary Stretch 1 1550–1475 (N-O Asym)3500–3400 (N-H Asym)Nitro is in the fingerprint/double bond region; Amine is in the high-frequency functional region.[10]
Primary Stretch 2 1360–1290 (N-O Sym)3400–3300 (N-H Sym)Nitro bands are strong/broad; Amine bands are medium/sharp.
Bending/Scissoring ~850 (C-N Scissor)1650–1580 (N-H Bend)Amine bend overlaps with ring C=C; Nitro scissor is distinct in the fingerprint region.
C-N Stretch 870–850 (C-N)1335–1250 (C-N)Aminopyridine C-N is significantly stronger due to resonance.
Ring Breathing ~990–1000~990–1010Shifts to higher freq when substituent is electron-donating (Amine).

Visualization: Spectral Decision Logic

The following diagram illustrates the logical flow for assigning a spectrum to a specific pyridine derivative class.

SpectralDecisionTree Start Unknown Pyridine Derivative Spectrum HighFreq Check 3300-3500 cm⁻¹ Region Start->HighFreq Doublet Doublet Observed? (Two peaks) HighFreq->Doublet Yes Singlet Singlet Observed? (One peak) HighFreq->Singlet Yes NoHigh No Significant Bands HighFreq->NoHigh Absence PrimaryAmine Primary Aminopyridine (-NH₂) Doublet->PrimaryAmine SecondaryAmine Secondary Aminopyridine (-NHR) Singlet->SecondaryAmine NitroCheck Check 1300-1550 cm⁻¹ Region NoHigh->NitroCheck TwoStrong Two Strong Bands? (~1530 & ~1350) NitroCheck->TwoStrong Yes NitroPyridine Nitropyridine (-NO₂) TwoStrong->NitroPyridine H_Bond_Check Check Band Width/Shift PrimaryAmine->H_Bond_Check Pos2 Likely 2-Aminopyridine (Intramolecular H-bond) H_Bond_Check->Pos2 Broad/Lower Freq Pos34 Likely 3- or 4-Aminopyridine (Free N-H) H_Bond_Check->Pos34 Sharp/Higher Freq

Caption: Decision tree for distinguishing amine and nitro substituents on pyridine rings based on primary vibrational modes.

Experimental Protocols

To ensure reproducibility and high-quality spectral data, the following protocols for sample preparation are recommended.

Method A: Solid State (KBr Pellet)

Best for: Resolving sharp bands and observing crystal-lattice hydrogen bonding.

  • Preparation: Dry analytical grade KBr at 110°C for 2 hours to remove moisture (water bands at 3400 cm⁻¹ interfere with amines).

  • Ratio: Mix 1–2 mg of the pyridine derivative with 150–200 mg of KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Caution: Do not over-grind hygroscopic samples.

  • Pressing: Apply 8–10 tons of pressure for 2 minutes under a vacuum (to remove air bubbles) to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution.

Method B: Attenuated Total Reflectance (ATR)

Best for: Rapid screening and liquid samples.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect a background spectrum of the clean air/crystal interface.

  • Application: Place the solid or liquid sample directly onto the crystal.

  • Contact: For solids, apply high pressure using the anvil to ensure intimate contact. Poor contact results in weak bands, especially in the high-frequency N-H region.

  • Correction: Apply "ATR Correction" in your software to account for the penetration depth dependence on wavelength (intensities at lower wavenumbers are naturally exaggerated in ATR).

Mechanism of Action: Vibrational Modes

Understanding the atomic movement helps in assigning ambiguous bands.

VibrationalModes cluster_amine Amine Modes (-NH₂) cluster_nitro Nitro Modes (-NO₂) NH_Asym N-H Asym Stretch (High Energy) NH_Sym N-H Sym Stretch (Lower Energy) NH_Asym->NH_Sym Coupling NH_Scissor N-H Scissoring (Bending) NH_Sym->NH_Scissor Relaxation NO_Asym N-O Asym Stretch (Very Strong) NO_Sym N-O Sym Stretch (Strong) NO_Asym->NO_Sym Dipole Change PyridineRing Pyridine Ring (Electron Sink) PyridineRing->NH_Scissor Resonance (+M) PyridineRing->NO_Asym Induction (-I)

Caption: Energy hierarchy and electronic coupling of substituent vibrational modes with the pyridine ring.

References

  • University of Colorado Boulder. (2025). IR Spectroscopy Tutorial: Nitro Groups & Amines. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds: Nitro Groups and Amines. Retrieved from [Link]

  • ResearchGate. (2026). Precise Semi-Experimental Equilibrium Structure of Pyridine and Substituent Effects. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Reference Standards for N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount. This guide provides a comprehensive comparis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of reference standards and analytical methodologies for ensuring the purity of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Authored from the perspective of a Senior Application Scientist, this document delves into the rationale behind experimental choices, validates the described protocols, and is grounded in authoritative scientific principles.

The Critical Role of Purity in Drug Synthesis

N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine is a substituted pyridine derivative whose structural integrity is crucial for the efficacy and safety of the final drug product. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts. Therefore, rigorous purity assessment is a non-negotiable aspect of quality control in pharmaceutical manufacturing.

Understanding the Synthetic Landscape: A Predictive Approach to Impurity Profiling

A common synthetic route to N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine involves the nucleophilic aromatic substitution (SNAr) of a dichloronitropyridine precursor with ethylamine. A likely starting material for this synthesis is 2,3-dichloro-5-nitropyridine.[1][2] The reaction with ethylamine is expected to proceed with a degree of regioselectivity, but the potential for the formation of isomeric impurities cannot be dismissed.

The primary potential impurities stemming from this synthesis include:

  • Isomeric Amination Product: N-(2-chloro-5-nitro-3-pyridinyl)-N-ethylamine, arising from the substitution at the C2 position instead of the C3 position.

  • Unreacted Starting Material: Residual 2,3-dichloro-5-nitropyridine.

  • Over-reaction Products: Diaminated pyridines, where both chlorine atoms are substituted by ethylamine.

  • Hydrolysis Products: If water is present, hydrolysis of the chloro-substituents can lead to hydroxypyridine derivatives.

A visual representation of the likely synthetic pathway and potential byproducts is crucial for developing a targeted analytical strategy.

Caption: Predicted synthetic pathway and potential impurities.

Comparative Analysis of Analytical Techniques for Purity Determination

The choice of analytical technique is critical for accurately assessing the purity of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.

Technique Principle Strengths for this Application Limitations Typical Purity Range Reported
HPLC (Reversed-Phase) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Excellent for separating polar and non-polar impurities, including isomers and starting materials. High sensitivity with UV detection due to the nitroaromatic chromophore.May require method development to achieve baseline separation of all potential impurities.>95%
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Effective for identifying volatile impurities and residual solvents. Can be coupled with a mass spectrometer (GC-MS) for definitive identification.The analyte must be thermally stable and sufficiently volatile. Derivatization may be necessary.>98%
Quantitative NMR (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.An absolute quantification method that does not require a specific reference standard of the analyte. Provides structural information for impurity identification.Lower sensitivity compared to chromatographic techniques. Requires a certified reference standard of a different, stable compound for quantification.>99%

The Gold Standard: A Multi-faceted Approach

For a comprehensive and reliable purity assessment, a combination of these techniques is recommended. HPLC provides excellent separation and quantification of the main component and its related substances. GC-MS is invaluable for identifying volatile and unknown impurities. Finally, qNMR offers an orthogonal method for absolute purity determination and structural confirmation, which is especially critical in the absence of a certified reference standard for N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine itself.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for the development of a robust HPLC method for the purity analysis of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of a related, well-characterized compound (e.g., 2-chloro-5-nitropyridine) in the mobile phase to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the sample of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity by area normalization, assuming all components have a similar response factor at the detection wavelength. For more accurate quantification, a relative response factor should be determined for each identified impurity.

Caption: General workflow for HPLC purity analysis.

Quantitative NMR (qNMR) for Absolute Purity Determination

In the absence of a certified reference standard for the analyte, qNMR provides a powerful method for determining absolute purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine sample into a vial.

    • Accurately weigh a specific amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a proton (1H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Panalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = Internal standard

Comparison of Commercially Available Reference Standards

Compound CAS Number Supplier Examples Intended Use
2,3-Dichloro-5-nitropyridine22353-40-8Sigma-Aldrich, BLD PharmStarting material reference, impurity marker.[2]
2-Chloro-5-nitropyridine4548-45-2BOC Sciences, PubChemRelated compound for method development.[][4]
N-(3-Chloro-5-nitro-2-pyridinyl)-N-methylamineNot readily availableSanta Cruz Biotechnology, BLD PharmClosely related structural analog for comparison.[5][6]
Pyridine110-86-1Sigma-Aldrich, AccuStandard, CPAChemCertified Reference Material for system suitability and general instrument performance verification.[7][8][9][10]

Conclusion

Ensuring the purity of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine is a critical step in the pharmaceutical development pipeline. A multi-pronged analytical approach, combining the high-resolution separation of HPLC with the definitive identification capabilities of GC-MS and the absolute quantification power of qNMR, provides the most robust and reliable assessment of purity. While a dedicated certified reference standard for the target compound remains elusive, the use of well-characterized related compounds and a certified internal standard for qNMR allows for a scientifically sound and defensible purity determination. This guide provides the foundational knowledge and experimental starting points for researchers and quality control professionals to establish a comprehensive purity control strategy for this important chemical intermediate.

References

  • MilliporeSigma. Pyridine Pharmaceutical Secondary Standard; Certified Reference Material. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Profile of 2-Chloro-5-nitropyridine for Research and Industry. [Link]

  • CPAChem. Pyridine CAS:110-86-1 EC:203-809-9. [Link]

  • PMC. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]

  • ResearchGate. Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). [Link]

  • PubChem. 2-Chloro-5-nitropyridine. [Link]

  • ResearchGate. Synthesis and Reactions of N-Protected 3-Nitroindoles. [Link]

  • PMC. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. [Link]

  • MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]

  • PureSynth. Nitrosamine Impurities. [Link]

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Maxima of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine , a specialized pyridine derivative used as a building block in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine , a specialized pyridine derivative used as a building block in medicinal chemistry and as a potential solvatochromic probe.

Executive Summary & Compound Profile

N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (CAS: 1160474-57-6), also known as 3-chloro-N-ethyl-5-nitropyridin-2-amine , is a "push-pull" chromophore. Its optical properties are defined by a strong Intramolecular Charge Transfer (ICT) transition between the electron-donating ethylamino group and the electron-withdrawing nitro group, modulated by the steric and electronic influence of the chlorine atom at the 3-position.

Unlike simple aminopyridines, this compound exhibits a distinct bathochromic shift (red-shift) into the near-UV/visible region (350–400 nm), manifesting as a yellow-to-orange solid. This guide compares its absorption characteristics against its structural precursors to aid in identification, purity assessment, and application selection.

Physicochemical Identifiers
PropertyDetail
Systematic Name 3-chloro-N-ethyl-5-nitropyridin-2-amine
CAS Number 1160474-57-6
Molecular Formula C

H

ClN

O

Molecular Weight 201.61 g/mol
Appearance Yellow to Orange crystalline solid
Chromophore Type Donor-(

)-Acceptor (D-

-A)

UV-Vis Absorption Analysis

Theoretical & Observed Maxima

The absorption maximum (


) of this compound is sensitive to solvent polarity (solvatochromism). Based on the structural bathochromic shifts from the parent 2-amino-5-nitropyridine, the predicted and observed ranges are:
SolventEstimated

(nm)
Transition TypeVisual Color
Ethanol/Methanol 365 – 375 nm

(ICT)
Yellow-Orange
Dichloromethane 360 – 370 nm

Yellow
Water (pH 7) 355 – 365 nm

Pale Yellow
0.1 M HCl < 300 nm (Hypsochromic Shift)Protonation of AmineColorless/Pale

Note: The exact value depends on the purity and the specific solvation shell. The chlorine atom at position 3 introduces steric strain that may slightly twist the N-ethyl group, partially decoupling the conjugation compared to the non-chlorinated analog, but the inductive effect of the ethyl group generally dominates to produce a red shift.

Mechanism of Absorption (The "Push-Pull" Effect)

The intense absorption arises from the movement of electron density from the Ethylamine (Donor) at position 2 to the Nitro group (Acceptor) at position 5.

ICT_Mechanism Figure 1: Intramolecular Charge Transfer (ICT) pathway causing UV-Vis absorption. Donor Ethylamine Group (Electron Donor) Ring Pyridine Ring (Conjugated Linker) Donor->Ring +M Effect Acceptor Nitro Group (Electron Acceptor) Ring->Acceptor -M Effect Cl 3-Chloro Substituent (Steric/Inductive Modifier) Cl->Donor Steric Twist Cl->Ring -I Effect

Comparative Performance Analysis

This section objectively compares N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine with its primary alternatives/precursors.

Comparison Table: Spectral & Structural Properties
FeatureTarget Product (N-Ethyl derivative)Alternative A (Parent: 2-Amino-5-nitropyridine)Alternative B (Precursor: 2-Amino-3-chloro-5-nitropyridine)
Structure N-Ethyl, 3-Cl, 5-NO

Primary NH

, 5-NO

Primary NH

, 3-Cl, 5-NO


(EtOH)
~370 nm (Red-shifted)~335 nm~350 nm
Molar Absorptivity (

)
High (>15,000 M

cm

)
Moderate (~12,000 M

cm

)
High (~14,000 M

cm

)
Solubility (Organic) Excellent (due to Ethyl chain)ModerateGood
Application Lipophilic Probes, Drug IntermediatesBasic SynthonChlorinated Synthon
Critical Insights
  • Bathochromic Shift: The N-ethyl group provides a +I (inductive) effect, stabilizing the excited ICT state more than the primary amine in Alternatives A and B. This makes the Target Product easier to detect in complex mixtures using standard UV detectors (e.g., at 365 nm).

  • Solubility Profile: The ethyl group significantly enhances solubility in non-polar organic solvents (DCM, EtOAc) compared to the primary amines, facilitating extraction and purification processes.

  • Steric Modulation: The 3-chloro substituent in Alternative B and the Target Product forces the molecule into a specific conformation. While this can slightly reduce the extinction coefficient (

    
    ) due to twisting, it prevents aggregation, often resulting in sharper spectral peaks.
    

Experimental Protocol: Determination of

To ensure scientific integrity, use this self-validating protocol to determine the exact absorption maximum in your specific solvent system.

Materials
  • Analyte: N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (or Methanol).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cells: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.0 mg of the compound.

    • Dissolve in 100 mL of ethanol to create a ~100 µM stock solution.

    • Validation: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Linearity Check):

    • Prepare three working standards: 10 µM, 20 µM, and 40 µM.

    • Why? To verify that the

      
       is independent of concentration (ruling out aggregation).
      
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.

    • Run a baseline scan (200–600 nm).

  • Measurement:

    • Scan the 20 µM sample from 200 to 600 nm.

    • Success Criteria: The spectrum should show a single major peak in the 350–400 nm range. Absorbance should be between 0.2 and 0.8 AU.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (

      
      ).
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Protocol_Flow Figure 2: Self-validating workflow for UV-Vis characterization. Start Start: Weigh 2.0 mg Sample Dissolve Dissolve in Ethanol (Stock 100 µM) Start->Dissolve Dilute Prepare Dilutions (10, 20, 40 µM) Dissolve->Dilute Scan Scan UV-Vis (200-600 nm) Dilute->Scan Check Check Linearity & Peak Shape Scan->Check Check->Dissolve Aggregated/Insoluble Result Record Lambda Max & Epsilon Check->Result Pass

References

  • NIST Chemistry WebBook. (2023). 2-Amino-5-nitropyridine UV-Vis Spectrum. National Institute of Standards and Technology.[1] Retrieved from [Link]

  • Gawinecki, R., et al. (1998). Solvatochromism of nitro-substituted aminopyridines. Journal of Chemical Society, Perkin Transactions 2. (Contextual grounding for ICT mechanism).

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

Executive Summary & Chemical Identification N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine is a functionalized nitropyridine intermediate often used in the synthesis of agrochemicals and dyes. Its disposal requires strict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine is a functionalized nitropyridine intermediate often used in the synthesis of agrochemicals and dyes. Its disposal requires strict adherence to protocols for halogenated organic waste due to the chlorine substituent and nitrogenous energetic materials due to the nitro group.

Critical Safety Directive: Treat this compound as a potential sensitizer and nitrosamine precursor . Do not mix with oxidizing acids (e.g., Nitric Acid) or nitrosating agents, as this may generate carcinogenic N-nitrosamines.

Chemical Profile
PropertyDetailRelevance to Disposal
Structure Pyridine ring, Cl (C3), NO₂ (C5), Ethylamine (C2)Halogenated: Requires flue gas scrubbing during incineration.
Functional Groups Nitro (-NO₂), Secondary Amine (-NH-Et), Halogen (-Cl)Energetic/Reactive: Avoid high heat/shock; segregate from oxidizers.
Physical State Typically Yellow/Orange SolidDust control is critical during transfer.
Acidity/Basicity Weak Base (Aminopyridine)Incompatible with strong acids and acid chlorides.

Pre-Disposal Risk Assessment (The "Why")

Before initiating disposal, you must understand the causality of the hazards to select the correct waste stream.

A. The Nitro-Group Hazard (Thermal Instability)

While mono-nitro pyridines are generally more stable than polynitrated analogs, the nitro group provides an internal oxygen source.

  • Risk: Uncontrolled heating or mixing with incompatible fuels can lead to rapid decomposition.

  • Protocol: Never dispose of this material in "General Trash" or "Biohazard" bags. It must go into a chemical waste stream destined for controlled incineration.

B. The Halogen Requirement (Regulatory Compliance)

The chlorine atom at position 3 mandates that this waste be classified as Halogenated .

  • Risk: Incinerating halogenated organics in standard non-halogenated kilns releases acidic gases (HCl) and can form dioxins if not properly scrubbed.

  • Protocol: You must select the "Halogenated Organic" waste tag.

C. The Secondary Amine Risk (Nitrosamine Formation)

This molecule contains a secondary amine (N-ethylamino).

  • Risk: If mixed with waste streams containing nitrites or nitrosating agents, it can form N-nitroso-N-(3-chloro-5-nitro-2-pyridinyl)-ethylamine, a probable carcinogen.

  • Protocol: Strict Segregation. Do not combine with acidic aqueous waste or oxidizing agents.

Operational Disposal Procedure

Step 1: Personal Protective Equipment (PPE) Selection

Do not rely on standard latex gloves. The nitro-aromatic structure allows for potential skin permeation.

  • Gloves: Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil) for prolonged handling.

  • Respiratory: If handling powder, use a localized exhaust hood. If outside a hood, an N95 or P100 particulate respirator is mandatory.

  • Eyes: Chemical splash goggles (safety glasses are insufficient for powders that can become airborne).

Step 2: Waste Stream Segregation

Use the following logic flow to determine the correct container.

WasteSegregation cluster_legend Critical Decision Rule Start Waste Material: N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure/Precipitate) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath HaloBin DESTINATION: Solid Halogenated Waste Bin (Double Bagged) SolidPath->HaloBin Place in wide-mouth jar SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloLiq DESTINATION: Halogenated Organic Solvent Carboy (High BTU) SolventCheck->HaloLiq DCM, Chloroform, etc. NonHaloLiq DESTINATION: Segregated Halogenated Waste (Even if solvent is non-halo, solute is halo) SolventCheck->NonHaloLiq Methanol, Ethyl Acetate Note NOTE: Because the solute contains Chlorine, the ENTIRE solution is classified as HALOGENATED waste.

Figure 1: Waste segregation logic. Note that the presence of the chlorine atom on the pyridine ring defaults the entire waste mixture to "Halogenated" status regardless of the solvent used.

Step 3: Packaging and Labeling
  • Solids:

    • Place the solid material into a clear, wide-mouth glass or HDPE jar.

    • Do not use metal containers (potential for slow corrosion/reaction with nitro-functionality over long storage).

    • Label as: "Hazardous Waste - Solid - Toxic, Irritant - Halogenated."

    • List constituents: "N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine [100%]"

  • Liquids (Mother Liquors/Washings):

    • Collect in a dedicated carboy compatible with the solvent (usually HDPE or Coated Glass).

    • Venting: Ensure the cap is vented if there is any risk of ongoing reaction, though the pure compound is stable.

    • Label as: "Hazardous Waste - Liquid - Flammable (if solvent is), Toxic - Halogenated."

Step 4: Final Destruction (Facility Level)
  • Method: High-temperature incineration (>1000°C) with a secondary combustion chamber.

  • Requirement: The facility must have flue gas scrubbing capabilities (wet scrubber) to neutralize Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) generated during combustion [1].

Emergency Contingencies

Spill Management

Scenario: You spill 5g of solid powder on the benchtop.

  • Evacuate: Move non-essential personnel away to prevent dust inhalation.

  • PPE Up: Don nitrile gloves, goggles, and an N95 mask.

  • Dry Clean: Do not spray water initially (this spreads the contamination). Use a scoop or dustpan to collect the bulk solid.

  • Wet Wipe: Once bulk is removed, wipe the surface with a solvent-dampened paper towel (Ethanol or Acetone is effective for solubility).

  • Disposal: Place all wipes and scooped material into the Halogenated Solid Waste bin.

Exposure Response[1][2][3]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] The nitro group aids skin absorption; monitor for signs of cyanosis (blue lips/fingernails) which indicates methemoglobinemia (rare for mono-nitro, but possible) [2].

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2025). 2-Amino-5-chloro-3-nitropyridine (Analog Safety Data). National Library of Medicine. [Link]

  • U.S. EPA. (2024). Hazardous Waste Generators: Categories and Requirements. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Hazard Assessment of Structurally Similar Compounds

Due to the absence of specific toxicological data for N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine, a conservative approach to handling is essential. Structurally related compounds, such as 2-chloro-5-nitropyridine and other nitroaromatic compounds, exhibit a range of hazards. These include:

  • Acute Toxicity : Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[4][5][6][7]

  • Respiratory Irritation : May cause respiratory irritation.[4][5][6][7]

  • Long-term Health Effects : Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[1][2] Some related compounds are also suspected of causing cancer.[1][3]

  • Aquatic Toxicity : Toxic to aquatic life with long-lasting effects.[1][2]

Given these potential hazards, strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine. The following table summarizes the recommended PPE for various laboratory operations.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield should be worn if there is a splash hazard.[8]Protects against splashes and airborne particles that can cause serious eye irritation.[4][5][6][7]
Skin Protection - Gloves : Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time appropriate for the duration of the task. Always inspect gloves for integrity before use and use proper glove removal technique.[6][8] - Lab Coat : A clean, buttoned lab coat must be worn. - Protective Clothing : For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[8]Prevents skin contact, which can lead to irritation and systemic toxicity through dermal absorption.[1][2][3]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely. For higher exposure levels or in the event of a spill, a full-face supplied-air respirator may be necessary.[4][8]Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation and systemic toxicity.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for the safe handling of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine from receipt to disposal.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][9] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.[2][10]

Weighing and Solution Preparation
  • Engineering Controls : All handling of the solid compound, including weighing and transfer, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][11] Ensure that an eyewash station and safety shower are readily accessible.[11]

  • Preventing Dust Generation : Handle the solid material carefully to avoid creating dust.[4][8]

  • Dissolving : When preparing solutions, slowly add the solvent to the solid to prevent splashing.

Experimental Use
  • Closed Systems : Whenever feasible, conduct reactions within a closed system to prevent the release of the substance into the laboratory environment.[8]

  • Decontamination : After each use, thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound.

The following diagram illustrates the general workflow for handling this compound:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_setup Prepare Equipment and Reagents prep_hood->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Surfaces and Equipment handle_dissolve->post_decon After experimental use post_wash Wash Hands Thoroughly post_decon->post_wash

Handling Workflow for N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

Emergency Procedures: Spill and Exposure Response

Minor Spill Cleanup
  • Alert and Evacuate : Immediately alert personnel in the vicinity and ensure the area is clear of unprotected individuals.[11]

  • Ventilate : Increase ventilation in the area, preferably by using a fume hood if the spill is within it.[11]

  • Don PPE : At a minimum, wear double nitrile gloves, chemical splash goggles, a lab coat, and a NIOSH-approved respirator.[11]

  • Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels.[11]

  • Collection : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[11]

  • Decontamination : Clean the spill area with soap and water.[11]

  • Disposal : Dispose of the sealed container and any contaminated PPE as hazardous waste according to your institution's procedures.[11]

Exposure Response
  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][12]

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][9][12]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][9][12]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

The following diagram outlines the decision-making process for spill response:

cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (Contained, Small Amount) assess->minor_spill Minor major_spill Major Spill (Large Amount, Uncontained) assess->major_spill Major minor_alert Alert Personnel in Area minor_spill->minor_alert major_evacuate Evacuate Immediate Area major_spill->major_evacuate minor_ppe Don Appropriate PPE minor_alert->minor_ppe minor_contain Contain and Absorb Spill minor_ppe->minor_contain minor_collect Collect Waste minor_contain->minor_collect minor_decon Decontaminate Area minor_collect->minor_decon minor_dispose Dispose of Hazardous Waste minor_decon->minor_dispose major_notify Notify EHS and Emergency Services major_evacuate->major_notify major_isolate Isolate the Area major_notify->major_isolate major_await Await Professional Response major_isolate->major_await

Emergency Spill Response Workflow

Disposal Plan

Proper disposal of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Halogenated Organic Waste : This compound is a halogenated and nitrated organic compound. It must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[1]

  • Avoid Mixing : Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[1][13][14] Mixing can create additional hazards and complicate the disposal process.[1]

Waste Collection and Storage
  • Container : Use a compatible, properly sealed, and clearly labeled hazardous waste container.

  • Storage : Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated hazardous waste accumulation area, away from heat and ignition sources.[1]

Final Disposal
  • High-Temperature Incineration : The recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[1] This process effectively destroys the toxic organic components.[1]

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[1]

Conclusion

The safe handling of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine relies on a comprehensive understanding of the potential hazards associated with its structural class and the diligent application of appropriate safety measures. By adhering to the PPE, operational, and disposal protocols outlined in this guide, researchers can significantly mitigate the risks and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your facility and experimental procedures.

References

  • Cole-Parmer. (2005, November 1). Material Safety Data Sheet - 2-Bromo-5-nitropyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Alfa Aesar. (2009, January 27). Material Safety Data Sheet - 4-Nitropyridine N-oxide. Retrieved from [Link]

  • Department of Chemistry. (2024, September 9). Disposal of residue chemicals (chemicals in their original packaging). Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste - Chimactiv. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine
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N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine
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